3-Bromo-2-(difluoromethoxy)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNVZVXSBNLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744763 | |
| Record name | 3-Bromo-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-30-8 | |
| Record name | 3-Bromo-2-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-(difluoromethoxy)pyridine (CAS 1214345-30-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-(difluoromethoxy)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive bromine atom with a difluoromethoxy group on a pyridine scaffold, make it a valuable building block for the synthesis of novel pharmaceutical agents. The difluoromethoxy moiety can serve as a lipophilic bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the available chemical data, a plausible synthetic approach, and potential applications of this compound in modern drug development.
Chemical and Physical Properties
While extensive experimental data for this compound is not publicly available, its fundamental properties have been reported by various chemical suppliers. Predicted data from computational models provide additional insights into its physicochemical characteristics.
| Property | Value | Source |
| CAS Number | 1214345-30-8 | Multiple |
| Molecular Formula | C₆H₄BrF₂NO | [1] |
| Molecular Weight | 224.01 g/mol | Multiple |
| Appearance | Not specified (likely a liquid or solid) | - |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Store in a cool, dry, well-ventilated area | [2] |
| SMILES | C1=CC(=C(N=C1)OC(F)F)Br | [1] |
| InChI | InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H | [1] |
| Predicted XlogP | 2.8 | [1] |
| Monoisotopic Mass | 222.94443 Da | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The introduction of the difluoromethyl group onto a hydroxyl moiety is a common transformation in medicinal chemistry. A typical procedure involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate, under basic conditions.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Addition of Reagent: Sodium chlorodifluoroacetate (2.0-3.0 eq) is added to the stirred suspension.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Disclaimer: This is a proposed protocol based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule.
Spectroscopic Data (Predicted and Analogous Compounds)
Actual spectroscopic data for this compound is not publicly available. However, predicted mass spectrometry data and data from analogous compounds can provide an indication of the expected spectral characteristics.
Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts of the target molecule are available.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 223.95171 | 134.7 |
| [M+Na]⁺ | 245.93365 | 147.2 |
| [M-H]⁻ | 221.93715 | 137.6 |
| [M+NH₄]⁺ | 240.97825 | 155.4 |
| [M+K]⁺ | 261.90759 | 136.9 |
| Data sourced from PubChem predictions.[1] |
NMR Spectroscopy
While specific NMR data for this compound is unavailable, the ¹H and ¹³C NMR spectra of the starting material, 3-Bromo-2-hydroxypyridine, are known.[3] The introduction of the difluoromethoxy group would be expected to shift the signals of the pyridine ring protons and carbons downfield. The difluoromethoxy group itself would exhibit a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a triplet in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic C-O-C stretching vibrations for the ether linkage, as well as strong C-F stretching bands. Aromatic C-H and C=C/C=N stretching and bending vibrations from the pyridine ring would also be present.
Reactivity and Applications in Drug Discovery
The chemical structure of this compound offers multiple avenues for synthetic diversification, making it a valuable building block in drug discovery programs.
Key Reactive Sites and Potential Transformations
-
Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.
-
Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium), generating a nucleophilic pyridine species that can react with various electrophiles.
-
Nucleophilic Aromatic Substitution (SNA_r): While less common for bromopyridines compared to their chloro- or fluoro-analogs, under certain conditions, the bromine atom could be displaced by strong nucleophiles.
Role in Medicinal Chemistry
Pyridine scaffolds are prevalent in a vast number of FDA-approved drugs.[4] The incorporation of a difluoromethoxy group is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. The -OCHF₂ group is more lipophilic than a hydroxyl group and can act as a hydrogen bond acceptor. It is also generally more resistant to metabolic degradation.
Given these properties, this compound is a promising starting material for the synthesis of novel compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, safety information for the closely related compound, 3-bromopyridine, can provide general guidance.
General Hazards (based on 3-bromopyridine): [5]
-
Flammable: Flammable liquid and vapor.
-
Toxicity: Harmful if swallowed.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
Researchers should always consult the specific SDS provided by the supplier before handling this chemical and perform a thorough risk assessment.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the well-documented chemistry of related compounds highlight its potential in the field of drug discovery. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in the development of new medicines.
References
- 1. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]
- 2. This compound [acrospharma.co.kr]
- 3. 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR [m.chemicalbook.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
Technical Guide: Safety Profile of 3-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all institutional and regulatory safety protocols.
Introduction
3-Bromo-2-(difluoromethoxy)pyridine (CAS No. 1214345-30-8) is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research and development.[1][2] Its chemical structure, incorporating a bromine atom and a difluoromethoxy group on the pyridine ring, suggests that it may possess unique chemical reactivity and biological activity. This guide provides a summary of the available safety information for this compound and related analogues to assist researchers in its safe handling and use.
Physicochemical and Safety Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1214345-30-8 | [1][2] |
| Molecular Formula | C6H4BrF2NO | [1][2] |
| Molecular Weight | 224.00 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | 97.00%+ | [3] |
| Storage | Store in a cool, dry, and well-ventilated area. Sealed in dry, Room Temperature. | [2][3] |
| Transportation | May require cold-chain transportation. | [1] |
Table 2: Hazard Information for Structurally Related Compounds
| Compound | CAS Number | Hazard Statements |
| 4-Bromo-2-(difluoromethoxy)pyridine | 832735-56-5* | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |
| 3-bromo-2-(2-fluorophenoxy)pyridine | 1215809-12-3 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |
| 3-Bromopyridine | 626-55-1 | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |
| 3-bromo-5-(difluoromethyl)-2-fluoropyridine | Not specified | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.[7] |
Note: The CAS number provided in the source for 4-Bromo-2-(difluoromethoxy)pyridine appears to be incomplete.
Hazard Identification and Precautionary Measures
Based on the hazard classifications of structurally similar compounds, this compound should be handled with caution. The primary hazards are likely to be:
-
Acute Oral Toxicity: Harmful or toxic if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is crucial. The following diagram outlines the recommended PPE for handling this compound.
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed experimental protocols for this compound are not available. The following workflows are based on best practices for handling hazardous chemical liquids in a laboratory setting.
Standard Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Emergency Response Protocol: Spills
In the event of a spill, the following protocol, based on guidelines for similar chemicals, should be followed.[4]
First Aid Measures
The following first aid measures are based on the potential hazards inferred from related compounds.[4][5][6][7] Medical attention should be sought in all cases of significant exposure.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Biological Effects and Signaling Pathways
There is currently no publicly available information regarding the specific biological effects or signaling pathways associated with this compound. Given its intended use in drug development, it is plausible that it is designed to interact with specific biological targets, but this information is proprietary. Researchers should treat this compound as potentially biologically active and handle it with appropriate containment measures.
Conclusion
While a comprehensive safety profile for this compound is not yet publicly available, a review of its chemical structure and the properties of analogous compounds allows for a preliminary risk assessment. It should be handled as a potentially hazardous substance that is harmful if swallowed, and an irritant to the skin, eyes, and respiratory system. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential. All waste materials should be disposed of in accordance with local, state, and federal regulations.
References
- 1. 1214345-30-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound CAS#: 1214345-30-8 [m.chemicalbook.com]
- 3. This compound [acrospharma.co.kr]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aaronchem.com [aaronchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(difluoromethoxy)pyridine
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2-(difluoromethoxy)pyridine, a valuable building block for researchers, scientists, and professionals in drug development. This document details a primary synthetic route, an alternative pathway, experimental protocols, and relevant quantitative data.
Introduction
This compound is a substituted pyridine derivative incorporating both a bromine atom and a difluoromethoxy group. These structural features make it a significant intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. The difluoromethoxy group can serve as a lipophilic bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and membrane permeability of drug candidates. The bromo-substituent provides a reactive handle for further functionalization through various cross-coupling reactions. This guide focuses on the practical synthesis of this compound.
Primary Synthetic Route: Difluoromethoxylation of 3-Bromo-2-hydroxypyridine
The most direct and well-documented method for the synthesis of this compound proceeds via the difluoromethoxylation of 3-Bromo-2-hydroxypyridine. This starting material exists in a tautomeric equilibrium with 3-bromo-2(1H)-pyridinone. The reaction with a suitable difluoromethylating agent under basic conditions yields the desired product.
Signaling Pathway Diagram
Caption: Primary synthesis of this compound.
Quantitative Data
The following table summarizes the quantitative data for the primary synthetic route based on a 5 mmol scale reaction of 3-Bromo-2-hydroxypyridine.
| Parameter | Value |
| Starting Material | 3-Bromo-2-hydroxypyridine |
| Reagents | 2-Chloro-2,2-difluoroacetophenone, 30% aq. KOH |
| Solvent | Acetonitrile |
| Temperature | -78 °C to 80 °C |
| Reaction Time | 4 hours |
| Product Yield (Mass) | 488 mg |
| Product Yield (Percentage) | 43.4% |
Experimental Protocol
Materials:
-
3-Bromo-2-hydroxypyridine (870 mg, 5 mmol, 1 equiv.)
-
30% aqueous Potassium Hydroxide (KOH) solution (21 mL, 105 mmol, 21 equiv.)
-
Acetonitrile (20 mL)
-
2-Chloro-2,2-difluoroacetophenone
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine
-
Sodium sulfate
-
Silica gel
Procedure:
-
A mixture of 3-Bromo-2-hydroxypyridine (870 mg, 5 mmol, 1 equiv.) and 30% aqueous KOH solution (21 mL, 105 mmol, 21 equiv.) in acetonitrile (20 mL) is prepared in a pressure vessel.
-
The vessel is cooled to -78 °C, and 2-chloro-2,2-difluoroacetophenone is added.
-
The vessel is sealed and heated to 80 °C for 4 hours.
-
After cooling, the reaction mixture is diluted with 50 mL of MTBE.
-
The organic layer is collected, and the aqueous layer is extracted with MTBE (2 x 50 mL).
-
The combined organic layers are washed with water (50 mL), brine (50 mL), and dried over sodium sulfate.
-
The solvents are removed in vacuo.
-
The residue is purified by silica gel chromatography (12 g, ISCO) using a gradient of 0% to 50% ethyl acetate in hexanes to yield 488 mg of this compound.
Alternative Synthetic Route: Bromination of 2-(Difluoromethoxy)pyridine
An alternative approach to the synthesis of this compound involves a two-step process: first, the synthesis of 2-(difluoromethoxy)pyridine, followed by its bromination. While less direct, this route may be advantageous depending on the availability of starting materials.
Logical Relationship Diagram
Caption: Alternative two-step synthesis of this compound.
Conceptual Experimental Protocol
Step 1: Synthesis of 2-(Difluoromethoxy)pyridine This step would involve the reaction of 2-hydroxypyridine with a suitable difluoromethylating agent, such as chlorodifluoromethane or sodium chlorodifluoroacetate, in the presence of a base. The reaction conditions would need to be optimized to achieve a good yield of the 2-(difluoromethoxy)pyridine intermediate.
Step 2: Bromination of 2-(Difluoromethoxy)pyridine The 2-(difluoromethoxy)pyridine intermediate would then be subjected to bromination. A variety of brominating agents could be employed, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The regioselectivity of the bromination would be a key consideration, aiming for substitution at the 3-position of the pyridine ring.
Characterization Data
While a detailed experimental protocol is available for the primary synthetic route, specific characterization data such as 1H NMR, 13C NMR, and mass spectrometry for the final product, this compound, are not extensively reported in the readily available literature. Researchers synthesizing this compound should perform full analytical characterization to confirm its identity and purity. Predicted mass spectrometry data for the [M+H]+ adduct is approximately 223.95171 m/z.
Conclusion
The synthesis of this compound is most reliably achieved through the direct difluoromethoxylation of 3-Bromo-2-hydroxypyridine. This technical guide provides a detailed protocol and quantitative data for this primary route. An alternative two-step pathway offers another potential synthetic strategy. The information presented herein should serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
An In-depth Technical Guide to the Reactivity of 3-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3-Bromo-2-(difluoromethoxy)pyridine, a valuable building block in medicinal chemistry and drug discovery. The presence of the difluoromethoxy group and the bromine atom at positions 2 and 3 of the pyridine ring, respectively, imparts unique reactivity to the molecule, making it a versatile scaffold for the synthesis of a diverse range of substituted pyridine derivatives. This document details the expected reactivity of this compound in key organic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithiation-borylation. While specific experimental data for this exact molecule is limited in the current literature, this guide provides detailed experimental protocols and quantitative data from closely related analogues to serve as a practical resource for researchers in the field.
Introduction
This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The pyridine core is a prevalent motif in numerous biologically active compounds, and the difluoromethoxy (-OCF₂H) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom at the 3-position serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This guide explores the key facets of the reactivity of this important synthetic intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 3-position of this compound is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. It is anticipated that this compound will readily participate in this reaction to yield 3-aryl- or 3-vinyl-2-(difluoromethoxy)pyridine derivatives.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative
To a mixture of a 3-bromopyridine derivative (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added a palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.03 equiv.). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-98 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 85-99 |
Caption: Representative conditions for Suzuki-Miyaura coupling of 3-bromopyridines.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction would allow for the synthesis of 3-amino-2-(difluoromethoxy)pyridine derivatives, which are important intermediates in medicinal chemistry.
Representative Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromopyridine Derivative
In an oven-dried Schlenk tube under an inert atmosphere, a 3-bromopyridine derivative (1.0 equiv.), an amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos, or DavePhos; 0.02-0.10 equiv.), and a strong base like NaOtBu or K₃PO₄ (1.4-2.0 equiv.) are combined in an anhydrous solvent such as toluene or 1,4-dioxane. The mixture is heated to 80-120 °C and stirred for 2-24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.[1]
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 16 | 60-90 |
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 70-95 |
| RuPhos Pd G3 | K₃PO₄ | t-BuOH | 80 | 4 | 80-99 |
Caption: Representative conditions for Buchwald-Hartwig amination of 3-bromopyridines.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction would provide access to 3-alkynyl-2-(difluoromethoxy)pyridine derivatives, which are valuable precursors for the synthesis of various heterocyclic compounds.
Representative Experimental Protocol: Sonogashira Coupling of a 3-Bromopyridine Derivative
A mixture of a 3-bromopyridine derivative (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and a copper(I) co-catalyst like CuI (0.04 equiv.) is stirred in a solvent mixture of an amine base (e.g., Et₃N or DIPEA) and an organic solvent (e.g., THF or DMF). The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80 °C. After completion, the reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography to afford the desired product.[2]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 6 | 70-95 |
| Pd(OAc)₂/PPh₃/CuI | DIPEA | DMF | 80 | 4 | 75-98 |
| Pd(PPh₃)₄/CuI | Et₃N | Toluene | 70 | 8 | 65-90 |
Caption: Representative conditions for Sonogashira coupling of 3-bromopyridines.
Caption: Sonogashira Coupling Catalytic Cycle.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyridine nitrogen atom and the difluoromethoxy group at the 2-position can activate the C-Br bond at the 3-position towards nucleophilic aromatic substitution, although this is generally less favorable than at the 2- or 4-positions. However, under forcing conditions or with highly activated nucleophiles, SₙAr reactions may be possible.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution on a Halopyridine
A halopyridine (1.0 equiv.) is dissolved in a suitable solvent (e.g., DMSO, DMF, or NMP). The nucleophile (1.1-2.0 equiv.) and a base (if necessary, e.g., K₂CO₃ or NaH) are added. The reaction mixture is heated to a temperature between 100 and 180 °C for several hours to days. The reaction progress is monitored by TLC or LC-MS. After cooling, the mixture is poured into water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |
| R-OH | NaH | DMF | 120 | 24 |
| R-SH | K₂CO₃ | DMSO | 150 | 12 |
| R₂NH | - | NMP | 180 | 48 |
Caption: General conditions for SₙAr on halopyridines.
Caption: SₙAr Reaction Pathway.
Lithiation and Borylation
Halogen-metal exchange of this compound with an organolithium reagent, followed by trapping with an electrophile, provides a powerful method for the introduction of a variety of functional groups at the 3-position. A particularly useful transformation is the borylation to form the corresponding boronic acid or ester, which can then be used in Suzuki-Miyaura coupling reactions.
Representative Experimental Protocol: Lithiation-Borylation of a 3-Bromopyridine Derivative
To a solution of a 3-bromopyridine derivative (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or Et₂O) at -78 °C under an inert atmosphere is added a solution of n-butyllithium (1.1 equiv.) dropwise. The mixture is stirred at -78 °C for 1 hour to effect the halogen-metal exchange. A solution of triisopropyl borate (1.2 equiv.) in the same solvent is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with aqueous HCl, and the product boronic acid is extracted with an organic solvent or isolated by filtration.
| Reagent | Solvent | Temperature (°C) | Time (h) |
| n-BuLi, B(OiPr)₃ | THF | -78 to RT | 3 |
| s-BuLi, B(OiPr)₃ | Et₂O | -78 to RT | 3 |
| LDA, B(pin) | THF | -78 to RT | 4 |
Caption: General conditions for lithiation-borylation of 3-bromopyridines.
Caption: Lithiation-Borylation Workflow.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex pyridine derivatives. Its reactivity is dominated by the C-Br bond at the 3-position, which readily undergoes a variety of palladium-catalyzed cross-coupling reactions. While nucleophilic aromatic substitution at this position is challenging, it may be achievable under specific conditions. Furthermore, halogen-metal exchange offers a reliable route to the corresponding 3-lithiopyridine, which can be further functionalized. This guide provides a solid foundation for researchers to explore and exploit the rich chemistry of this important molecule in their synthetic endeavors. It is important to note that the provided experimental protocols are based on analogous systems and may require optimization for this compound.
References
chemical structure of 3-Bromo-2-(difluoromethoxy)pyridine
An In-depth Technical Guide to 3-Bromo-2-(difluoromethoxy)pyridine
Introduction
This compound is a halogenated pyridine derivative that serves as a valuable building block in modern organic and medicinal chemistry. The unique combination of a pyridine core, a bromine atom, and a difluoromethoxy group imparts specific physicochemical properties that make it an attractive intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. The pyridine scaffold is a prevalent feature in numerous biologically active compounds and approved drugs.[1][2] The bromine atom provides a reactive handle for various cross-coupling reactions, while the difluoromethoxy group is recognized as a lipophilic bioisostere of hydroxyl or thiol groups, often enhancing metabolic stability, binding affinity, and cell membrane permeability of a parent molecule.[3] This guide provides a comprehensive overview of its chemical structure, properties, potential synthetic routes, and applications for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The molecular structure of this compound is defined by a pyridine ring substituted with a bromine atom at the 3-position and a difluoromethoxy group at the 2-position.
Caption: 2D representation of this compound.
The precise connectivity and spatial arrangement of atoms are captured by standard chemical identifiers such as its SMILES and InChIKey strings.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized in the table below. This data is essential for reaction planning, analytical characterization, and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 1214345-30-8 | [4] |
| Molecular Formula | C₆H₄BrF₂NO | [5][6] |
| Molecular Weight | 224.00 g/mol | [5] |
| Monoisotopic Mass | 222.94443 Da | [6] |
| Purity | Typically ≥97% | [5] |
| InChI Key | NBQNVZVXSBNLGN-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C1=CC(=C(N=C1)OC(F)F)Br | [5][6] |
| Storage Conditions | Store in a cool, dry, well-ventilated area; Inert atmosphere | [5] |
Experimental Protocols
Synthesis
While specific, detailed synthetic procedures for this compound are proprietary to chemical suppliers, a plausible route can be inferred from established methods for analogous compounds. The synthesis likely involves two key transformations: the bromination of the pyridine ring and the introduction of the difluoromethoxy group.
A potential synthetic approach could start from 2-hydroxy-3-bromopyridine. The difluoromethoxylation could be achieved by reacting the hydroxyl group with a difluoromethylating agent. For instance, a method for synthesizing a related isomer, 3-bromo-5-(difluoromethoxy)pyridine, involves reacting 3-bromopyridol with 2-chloro-2,2-difluoroacetophenone in the presence of a strong base like potassium hydroxide in a pressure vessel.[7]
Illustrative Experimental Protocol (Hypothetical):
-
Starting Material: 3-Bromo-2-hydroxypyridine.
-
Reagents: A suitable difluoromethylating agent (e.g., sodium chlorodifluoroacetate, TMSCF₂Br) and a base (e.g., K₂CO₃, NaH) in an appropriate polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Reaction Setup: To a stirred solution of 3-Bromo-2-hydroxypyridine and the base in the solvent under an inert atmosphere (e.g., Nitrogen or Argon), the difluoromethylating agent is added, potentially at a controlled temperature.
-
Reaction Conditions: The reaction mixture is heated for several hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of the compound. While specific spectra are available from suppliers upon request, the expected results are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton of the difluoromethoxy group (-OCHF₂) would appear as a characteristic triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: Signals corresponding to the six carbon atoms would be observed. The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: A doublet signal would confirm the presence of the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H (aromatic), C=N and C=C (pyridine ring), C-O (ether), and C-F bonds.[9]
Applications in Research and Drug Development
Bromo-pyridine derivatives are fundamental tools in modern chemical synthesis, serving as key intermediates in the pharmaceutical, agrochemical, and electronics industries.[10] The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[2]
This compound is particularly valuable due to its trifunctional nature:
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor and can be protonated, influencing solubility and formulation properties.[11]
-
Bromine Atom: Serves as a versatile synthetic handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[12]
-
Difluoromethoxy Group: Functions as a bioisostere for other groups, improving metabolic stability and modulating lipophilicity and binding interactions.[3]
The logical workflow for utilizing a building block like this compound in a drug discovery program is illustrated below.
Caption: Drug discovery workflow using this compound.
This workflow highlights how the compound serves as a starting point for creating a library of diverse molecules. These molecules are then screened for biological activity, and promising "hits" are optimized through structure-activity relationship (SAR) studies to develop potent and selective preclinical drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1214345-30-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [acrospharma.co.kr]
- 6. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]
- 7. Pyridine,3-bromo-5-(difluoromethoxy)- synthesis - chemicalbook [chemicalbook.com]
- 8. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 3-Bromo-2-(difluoromethoxy)pyridine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides comprehensive technical information on 3-Bromo-2-(difluoromethoxy)pyridine, a key intermediate in modern medicinal chemistry. The document details its physicochemical properties, outlines a detailed experimental protocol for the synthesis of a structurally related compound, and illustrates its application in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
This compound is a halogenated pyridine derivative increasingly utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structural features, including the reactive bromine atom and the difluoromethoxy group, make it a versatile synthon. The difluoromethoxy moiety is of particular interest as it can enhance metabolic stability and modulate the physicochemical properties of parent molecules.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₆H₄BrF₂NO |
| Molecular Weight | 224.00 g/mol |
| CAS Number | 1214345-30-8 |
| Appearance | Typically a colorless to pale yellow liquid or solid |
| Purity | ≥97% |
Synthesis Protocol
Experimental Protocol: Synthesis of a Bromo-(difluoromethoxy)pyridine Derivative
This protocol is based on the synthesis of 2-bromo-6-(difluoromethoxy)pyridine and serves as a representative example.
Step 1: Bromination of 2-Amino-6-methylpyridine
-
In a 200 mL four-necked flask, add 25-30 mL of 45% concentrated hydrobromic acid.
-
While stirring, add 5.0-5.2 g of 2-amino-6-methylpyridine.
-
After complete dissolution, cool the mixture in an ice bath to between -15°C and -10°C.
-
Slowly add 6.7-7.0 mL of Br₂ over a period of 30 minutes.
-
Continue the reaction for 1.5 hours and then add 12-13 mL of a 0.123 mol/L NaNO₂ solution.
-
After the addition, raise the temperature to 15°C and continue the reaction for 1-2 hours.
-
Cool the mixture to -10°C and adjust the pH to 10 using a 10% sodium hydroxide solution.
-
Once the addition is complete, raise the temperature to 20-30°C, allow the layers to separate, and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate by rotary evaporation to obtain 2-bromo-6-methylpyridine.
Step 2: Oxidation to 6-Bromopyridine-2-carboxylic acid
-
In a 200 mL four-necked flask, add 3.4-3.5 g of the prepared 2-bromo-6-methylpyridine and 60-65 mL of deionized water.
-
Heat the mixture to 80°C and add a total of 15-16 g of potassium permanganate in three portions.
-
After reacting for 2-3 hours, cool the mixture to 20-30°C, filter, and wash the solid with deionized water 3-5 times.
-
Combine the filtrate and washings, adjust the pH to 2-3 using 36% hydrochloric acid, and collect the precipitated white solid.
-
Wash the solid with deionized water until the pH is 7.0.
-
Dry the product in a 60-80°C oven for 6-8 hours to obtain 6-bromopyridine-2-carboxylic acid.
Step 3: Formation of 6-Bromopyridine-2-carboxamide
-
In a 200 mL four-necked flask fitted with a reflux condenser and an alkali liquid absorption device, and under a nitrogen atmosphere, add 2.01-2.05 g of 6-bromo-2-pyridinecarboxylic acid and 8-10 mL of SOCl₂.
-
Add 3-4 drops of dimethylformamide and allow the reaction to proceed for 1-2 hours.
-
After the reaction, remove the solvent by vacuum distillation and dry the product under vacuum for 6-8 hours to obtain 6-bromopyridine-2-carboxamide.
Step 4: Final Difluoromethoxylation (Illustrative) Note: The introduction of the difluoromethoxy group is a specialized reaction. A general procedure would involve reacting the corresponding hydroxypyridine with a difluoromethylating agent under basic conditions. The following is an illustrative final step.
-
In a 250 mL three-necked flask, add 100-110 mL of dimethylformamide.
-
Sequentially add the precursor bromopyridine amide, a suitable difluoromethylating agent, and a copper catalyst.
-
Heat the mixture to 125-130°C and stir vigorously for 3-4 hours.
-
After the reaction, cool the mixture to 20-30°C and add 100-110 mL of deionized water.
-
Adjust the pH to 3-4 using 15% hydrochloric acid and stir for 10-15 minutes.
-
Filter the mixture and collect the filter cake.
-
Dry the filter cake in a 60-80°C oven for 6-8 hours to obtain the final product.
Application in Suzuki-Miyaura Cross-Coupling
Bromo-pyridine derivatives are invaluable substrates in transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The bromine atom on the pyridine ring of this compound serves as an excellent leaving group, allowing for the coupling with a wide range of boronic acids or esters to generate more complex, functionalized molecules.
Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing a bromo-pyridine substrate.
Caption: Suzuki Coupling Experimental Workflow.
This workflow highlights the key stages in the palladium-catalyzed coupling of this compound with an organoboron reagent, a common strategy in the synthesis of pharmaceutical intermediates.
Stability of 3-Bromo-2-(difluoromethoxy)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the expected stability of 3-Bromo-2-(difluoromethoxy)pyridine based on the known properties of its structural components and related chemical entities. As of the date of this guide, specific experimental stability data for this compound is not extensively available in the public domain. The experimental protocols provided are representative methodologies for assessing the stability of similar compounds and should be adapted and validated for specific applications.
Executive Summary
This compound is a halogenated and ether-substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its stability profile is crucial for its synthesis, formulation, storage, and biological application. This guide provides a detailed analysis of its expected thermal, chemical, and metabolic stability, drawing upon data from analogous structures. The difluoromethoxy group is generally considered a metabolically robust bioisostere of a methoxy group, suggesting enhanced stability against oxidative metabolism.[1] However, the pyridine ring and the bromo-substituent introduce potential reactive sites that must be considered. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrF₂NO | [2] |
| Molecular Weight | 224.00 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Chemical Stability
The chemical stability of this compound is influenced by the interplay of its constituent functional groups: the pyridine ring, the bromo-substituent, and the difluoromethoxy group.
Hydrolytic Stability
The ether linkage in the difluoromethoxy group is generally stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, cleavage of the ether bond could potentially occur, although likely requiring harsh conditions. The pyridine ring itself is a weak base and can be protonated under acidic conditions, which may influence the overall reactivity of the molecule.
Oxidative Stability
The pyridine ring is relatively resistant to oxidation.[4] However, the presence of the electron-donating difluoromethoxy group may slightly activate the ring towards oxidative processes. The difluoromethoxy group itself is expected to be highly stable towards oxidation due to the strong C-F bonds.[1]
Photostability
Brominated aromatic compounds can be susceptible to photodegradation, often involving the cleavage of the carbon-bromine bond.[5] Therefore, it is anticipated that this compound may exhibit some degree of photolability upon exposure to UV or visible light. Photostability testing is crucial to determine its sensitivity to light and to establish appropriate handling and storage conditions.
Thermal Stability
The thermal stability of this compound is expected to be moderate. While the difluoromethoxy group is generally thermally stable, the bromo-substituent on the pyridine ring could be a point of thermal degradation. Thermal decomposition may lead to the formation of various degradation products, and a thorough analysis using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended to determine its decomposition profile. For related compounds like 3-bromopyridine, thermal decomposition can produce toxic fumes, including hydrogen bromide, carbon monoxide, and nitrogen oxides.[6]
Metabolic Stability
The difluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability by preventing O-demethylation, a common metabolic pathway for methoxy-containing compounds.[1] The C-F bonds are highly resistant to cleavage by metabolic enzymes.[1] Therefore, this compound is expected to exhibit greater metabolic stability compared to its methoxy analog. However, metabolism may still occur at other sites on the molecule, such as the pyridine ring (e.g., hydroxylation) or through enzymatic modification of the bromo-substituent. In vitro metabolism studies using liver microsomes are essential to determine its metabolic fate.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for assessing the stability of this compound. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific molecule.
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods.[7]
6.1.1 General Workflow for Forced Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]
- 3. ijpsm.com [ijpsm.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
commercial availability of 3-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-(difluoromethoxy)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document outlines its commercial availability, key chemical properties, a plausible synthetic route, and available safety information.
Chemical Identity and Properties
This compound is a halogenated and fluorinated heterocyclic compound. The introduction of the difluoromethoxy group can significantly alter the physicochemical and pharmacological properties of parent molecules, often leading to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity to biological targets.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1214345-30-8 | BLD Pharm, Acros Pharmatech |
| Molecular Formula | C₆H₄BrF₂NO | PubChem |
| Molecular Weight | 224.01 g/mol | BLD Pharm, Acros Pharmatech |
| Purity | Typically ≥97% | Acros Pharmatech |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Commercial Availability
This compound is commercially available from several chemical suppliers, indicating its accessibility for research and development purposes.
Table 2: Commercial Suppliers of this compound
| Supplier | Product Number/Reference | Available Quantities |
| BLD Pharm | BD252815 | Custom |
| Acros Pharmatech | ACRO-PRD1072 | 250mg, 1g, 5g |
Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published in readily accessible scientific literature, a plausible two-step synthetic route can be proposed based on established organic chemistry principles. This involves the difluoromethoxylation of a suitable pyridine precursor followed by regioselective bromination.
Caption: Proposed two-step synthesis of this compound.
Plausible Experimental Protocol
Step 1: Synthesis of 2-(Difluoromethoxy)pyridine
This step would involve the reaction of 2-hydroxypyridine with a suitable difluoromethylating agent. A common method for introducing the difluoromethoxy group is the use of sodium chlorodifluoroacetate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.
-
Materials: 2-Hydroxypyridine, Sodium chlorodifluoroacetate, N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of 2-hydroxypyridine in DMF, sodium chlorodifluoroacetate would be added portion-wise at an elevated temperature (e.g., 100-120 °C). The reaction would be monitored by a suitable technique (e.g., TLC or GC-MS) until completion. After cooling, the reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure. The crude product would be purified by column chromatography to yield 2-(difluoromethoxy)pyridine.
Step 2: Synthesis of this compound
The second step involves the regioselective bromination of 2-(difluoromethoxy)pyridine. The difluoromethoxy group is an ortho-, para-directing group, and the pyridine nitrogen deactivates the ring towards electrophilic substitution. Therefore, bromination is expected to occur at the 3- or 5-position. The use of a suitable brominating agent and catalyst can favor the formation of the 3-bromo isomer.
-
Materials: 2-(Difluoromethoxy)pyridine, N-Bromosuccinimide (NBS) or Bromine (Br₂), Sulfuric acid (or other suitable acid catalyst), Solvent (e.g., acetonitrile or a chlorinated solvent).
-
Procedure: To a solution of 2-(difluoromethoxy)pyridine in a suitable solvent, the brominating agent (e.g., NBS) and a catalytic amount of a strong acid (e.g., sulfuric acid) would be added. The reaction mixture would be stirred at a controlled temperature (e.g., room temperature to 50 °C) and monitored for completion. Upon completion, the reaction would be quenched, and the product extracted. The organic extracts would be washed, dried, and concentrated. The final product, this compound, would be purified by column chromatography or recrystallization.
Spectroscopic Data
Specific, experimentally obtained spectroscopic data for this compound is not widely available in public databases. However, predicted mass spectrometry data can be found.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 223.95171 |
| [M+Na]⁺ | 245.93365 |
| [M-H]⁻ | 221.93715 |
Source: PubChem.[1]
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for structurally related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Logical Workflow for Use in Research
The utility of this compound in drug discovery and materials science lies in its potential as a building block for more complex molecules. The bromo substituent serves as a versatile handle for various cross-coupling reactions.
Caption: Workflow for the utilization of this compound.
This workflow illustrates how the bromo substituent on the pyridine ring can be readily transformed into various other functional groups through well-established palladium-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs or for the development of new materials with tailored electronic and physical properties.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical syntheses and handling should be performed by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(difluoromethoxy)pyridine is a valuable building block in medicinal chemistry and materials science. The difluoromethoxy group can enhance metabolic stability, lipophilicity, and cell membrane permeability of drug candidates. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce a wide range of molecular complexity. This document provides detailed application notes and protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₆H₄BrF₂NO |
| Molecular Weight | 224.00 g/mol |
| Appearance | Colorless to yellow liquid |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Safety Precautions: this compound is expected to be harmful if swallowed, and irritating to the skin and eyes, and may cause respiratory irritation.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][6]
General Experimental Workflow
The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids or their esters.[7][8][9] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[9]
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing 3-Bromo-2-(difluoromethoxy)pyridine as a key starting material. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. The incorporation of a difluoromethoxy group at the 2-position can enhance metabolic stability and modulate the physicochemical properties of the resulting inhibitor. These notes focus on the synthesis of a representative PIM kinase inhibitor, leveraging common and robust cross-coupling methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed protocols for synthesis, purification, and in vitro evaluation are provided, along with illustrative diagrams of signaling pathways and experimental workflows.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
The pyridine ring is a common heterocyclic scaffold found in a multitude of FDA-approved kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and anchoring the inhibitor to the hinge region of the kinase domain. The this compound building block offers a versatile platform for the synthesis of novel kinase inhibitors. The bromine atom at the 3-position serves as a convenient handle for introducing diverse aryl or amino substituents through well-established palladium-catalyzed cross-coupling reactions. The difluoromethoxy group offers potential advantages in terms of increased metabolic stability and improved pharmacokinetic properties.
This document outlines the synthetic strategy and provides detailed protocols for the preparation of a representative PIM kinase inhibitor from this compound. PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are implicated in promoting cell survival and proliferation.
Target Kinase Family: PIM Kinases
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are oncogenic serine/threonine kinases that play a significant role in tumorigenesis by phosphorylating a wide range of substrates involved in cellular metabolism, proliferation, and survival. Overexpression of PIM kinases is observed in many solid and hematological malignancies, often correlating with poor prognosis. The three PIM isoforms (PIM-1, PIM-2, and PIM-3) have overlapping functions, making the development of pan-PIM inhibitors an attractive therapeutic strategy. PIM kinases are downstream effectors of the JAK/STAT pathway and can also be regulated by other signaling cascades. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
PIM Kinase Signaling Pathway
The following diagram illustrates a simplified PIM kinase signaling pathway, highlighting its role in cell survival and proliferation.
Caption: Simplified PIM Kinase Signaling Pathway.
Synthetic Strategy
The synthesis of the target PIM kinase inhibitor from this compound is proposed to proceed via a two-step sequence involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. This approach allows for the modular construction of the final compound, enabling the exploration of structure-activity relationships (SAR) by varying the coupling partners.
Synthetic Workflow Diagram
The following diagram outlines the general synthetic workflow.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reaction vials
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with nitrogen or argon (repeat three times).
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100-120 °C for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted pyridine intermediate.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the C-N bond formation between the aryl-substituted pyridine intermediate and a primary or secondary amine.
Materials:
-
Aryl-substituted pyridine intermediate from Protocol 1 (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene (anhydrous)
-
Schlenk tube or sealed reaction vessel
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the aryl-substituted pyridine intermediate, Cs₂CO₃, and Xantphos.
-
Evacuate and backfill the tube with nitrogen or argon (repeat three times).
-
Add Pd₂(dba)₃ and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
Data Presentation
The following tables provide representative data for a hypothetical PIM kinase inhibitor synthesized using the described methods. The data is for illustrative purposes to demonstrate how to present quantitative results.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PIM-Inhibitor-01 | PIM-1 | 15 |
| PIM-Inhibitor-01 | PIM-2 | 45 |
| PIM-Inhibitor-01 | PIM-3 | 25 |
| Staurosporine (Control) | PIM-1 | 12 |
Table 2: Selectivity Profile of PIM-Inhibitor-01
| Kinase | % Inhibition at 1 µM |
| PIM-1 | 98 |
| PIM-2 | 92 |
| PIM-3 | 95 |
| CDK2/CycA | 15 |
| VEGFR2 | 22 |
| EGFR | 8 |
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method for determining the in vitro potency of the synthesized compounds against the target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase (e.g., recombinant PIM-1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitor or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Kinase Inhibition Assay Workflow
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The synthetic routes outlined in these application notes, employing robust and widely applicable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a clear and efficient pathway for the generation of diverse chemical libraries for screening and lead optimization. The representative protocols and data presentation formats serve as a comprehensive guide for researchers in the field of drug discovery and development. Further exploration of different arylboronic acids and amines in the described synthetic workflow can lead to the discovery of potent and selective inhibitors for various kinase targets.
References
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2-(difluoromethoxy)pyridine with various organoboron reagents. The Suzuki coupling is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of biaryl and heteroaryl compounds.[1] The protocols and data presented herein are compiled from established methodologies for similar substrates and serve as a comprehensive guide for the synthesis of 3-aryl-2-(difluoromethoxy)pyridines, which are valuable intermediates in medicinal chemistry and drug discovery.
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.[2][3] The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[4]
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which possesses both an electron-withdrawing difluoromethoxy group and a pyridine nitrogen, optimization of these parameters is crucial. The following table summarizes typical conditions that have proven effective for the Suzuki coupling of structurally related bromopyridines and other challenging aryl bromides.[5][6]
| Entry | Organoboron Reagent | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O (4:1) | 90 | 18 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (5:1) | 80 | 24 | 70-80 |
| 5 | Pyridine-3-boronic acid pinacol ester | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 12 | 65-75 |
Experimental Protocols
The following protocols provide a detailed methodology for a standard Suzuki-Miyaura cross-coupling reaction and a microwave-assisted variation.
Protocol 1: Standard Thermal Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure that can be adapted for a range of boronic acids and esters.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Purification supplies (e.g., silica gel for column chromatography, ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the organoboron reagent (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (if required), and the base (2-3 eq.).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-(difluoromethoxy)pyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is suitable for rapid reaction optimization and synthesis.[7]
Materials:
-
Same as Protocol 1, with the addition of a microwave synthesis vial.
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the organoboron reagent (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (if required), and the base (2-3 eq.).
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[7]
-
After the reaction is complete, cool the vial to a safe temperature.
-
Perform the aqueous workup and purification as described in Protocol 1 (steps 7-10).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[7]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-2-(difluoromethoxy)pyridine. This reaction is a critical transformation for the synthesis of 3-amino-2-(difluoromethoxy)pyridine, a valuable building block in medicinal chemistry and drug discovery. The protocols and data presented are based on established methodologies for the amination of related bromopyridine derivatives.
Reaction Principle
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, association of the amine followed by deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
A significant challenge in the amination of pyridine-containing substrates, particularly 2-halopyridines, is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] The use of sterically hindered and electron-rich phosphine ligands is crucial to mitigate this issue by shielding the palladium center and promoting the desired catalytic cycle.[1] For 3-bromopyridines, successful couplings have been achieved using specific ligand and base combinations that favor the desired C-N bond formation.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of various bromopyridine substrates. This data provides a foundation for the recommended protocols for this compound.
Table 1: Ligand Selection Guide for 2-Bromopyridine Amination
| Ligand Class | Specific Examples | Key Features |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Sterically bulky and electron-rich, effective at preventing pyridine coordination.[1] |
| Ferrocenylphosphines | Josiphos | Can be effective for direct ammonia coupling. |
| Bidentate Phosphines | BINAP, dppf | Useful for primary amines and can accelerate the reaction.[2] |
Table 2: Typical Reaction Parameters for the Amination of Bromopyridines
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. Pre-catalysts like XPhos Pd G3 can also be used.[1] |
| Ligand | XPhos, RuPhos, BrettPhos | 1-4 mol% loading is typical.[1] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases are generally preferred. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential for reproducible results.[1] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion.[1] |
| Amine | Primary & Secondary Amines, Ammonia Surrogates | Stoichiometry is typically 1.1-1.5 equivalents relative to the aryl bromide. |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines
This protocol is a general guideline and may require optimization for specific amine substrates.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5-10 mL)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the palladium precursor, and the phosphine ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the base to the reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Amination using an Ammonia Surrogate (for the synthesis of 3-Amino-2-(difluoromethoxy)pyridine)
Direct coupling with ammonia can be challenging. The use of an ammonia surrogate, such as benzophenone imine or a silylamide, followed by hydrolysis is a common strategy.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzophenone imine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous Toluene
-
-
Procedure:
-
Follow steps 1-5 of Protocol 1, using benzophenone imine as the amine source.
-
After cooling the reaction, add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate to yield the crude product, which can then be purified by column chromatography.
-
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of 3-Aryl-2-(difluoromethoxy)pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-2-(difluoromethoxy)pyridines, a class of compounds of significant interest in medicinal chemistry and drug discovery. The difluoromethoxy group can serve as a bioisosteric replacement for other functionalities and can modulate the physicochemical and pharmacokinetic properties of molecules. The synthetic strategy presented herein is a robust three-step sequence commencing with the O-difluoromethoxylation of 2-hydroxypyridine, followed by a regioselective C3-halogenation, and culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety. This protocol is designed to be a comprehensive guide for researchers, providing detailed methodologies, expected outcomes, and visual aids to facilitate the successful synthesis of this important scaffold.
Introduction
The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethoxy (-OCF₂H) group, in particular, has garnered considerable attention as it can act as a lipophilic hydrogen bond donor and a bioisostere for phenolic hydroxyl or methoxy groups. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The combination of these two moieties in 3-aryl-2-(difluoromethoxy)pyridines presents a promising avenue for the development of novel therapeutic agents.
This application note outlines a reliable and adaptable synthetic route to access these valuable compounds. The described methodologies are based on established chemical transformations and have been compiled to provide a clear and detailed guide for laboratory synthesis.
Overall Synthetic Scheme
The synthesis of 3-aryl-2-(difluoromethoxy)pyridines is proposed to proceed via the following three-step sequence:
Caption: Proposed three-step synthesis of 3-aryl-2-(difluoromethoxy)pyridines.
Experimental Protocols
Step 1: Synthesis of 2-(Difluoromethoxy)pyridine
This protocol describes the O-difluoromethoxylation of 2-hydroxypyridine using a difluoromethylating agent.
Reaction Scheme:
Caption: O-Difluoromethoxylation of 2-hydroxypyridine.
Materials:
-
2-Hydroxypyridine
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add sodium 2-chloro-2,2-difluoroacetate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(difluoromethoxy)pyridine.
Expected Yield: 60-75%
Step 2: Synthesis of 3-Iodo-2-(difluoromethoxy)pyridine
This protocol details the regioselective iodination of 2-(difluoromethoxy)pyridine at the C3 position.
Reaction Scheme:
Caption: Regioselective C3-iodination of 2-(difluoromethoxy)pyridine.
Materials:
-
2-(Difluoromethoxy)pyridine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(difluoromethoxy)pyridine (1.0 eq) in anhydrous dichloromethane.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Slowly add trifluoroacetic acid (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-iodo-2-(difluoromethoxy)pyridine.
Expected Yield: 70-85%
Step 3: Synthesis of 3-Aryl-2-(difluoromethoxy)pyridine via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodo-2-(difluoromethoxy)pyridine with various arylboronic acids.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of 3-aryl-2-(difluoromethoxy)pyridines.
Materials:
-
3-Iodo-2-(difluoromethoxy)pyridine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube or microwave vial, add 3-iodo-2-(difluoromethoxy)pyridine (1.0 eq), the respective arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 3-aryl-2-(difluoromethoxy)pyridine.
Data Presentation
The following tables summarize typical yields and characterization data for the synthesized compounds. Note that the data for the final products are representative examples.
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | 2-(Difluoromethoxy)pyridine | 2-Hydroxypyridine | 60-75 |
| 2 | 3-Iodo-2-(difluoromethoxy)pyridine | 2-(Difluoromethoxy)pyridine | 70-85 |
| 3a | 3-Phenyl-2-(difluoromethoxy)pyridine | 3-Iodo-2-(difluoromethoxy)pyridine | 75-90 |
| 3b | 3-(4-Methoxyphenyl)-2-(difluoromethoxy)pyridine | 3-Iodo-2-(difluoromethoxy)pyridine | 70-85 |
| 3c | 3-(4-Chlorophenyl)-2-(difluoromethoxy)pyridine | 3-Iodo-2-(difluoromethoxy)pyridine | 80-95 |
Table 2: Characterization Data for Representative 3-Aryl-2-(difluoromethoxy)pyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Mass Spec (m/z) [M+H]⁺ |
| 3a | C₁₂H₉F₂NO | 221.21 | 8.35 (dd, J=4.8, 1.6 Hz, 1H), 7.80 (dd, J=7.6, 1.6 Hz, 1H), 7.50-7.35 (m, 5H), 7.20 (dd, J=7.6, 4.8 Hz, 1H), 6.85 (t, J=72.8 Hz, 1H) | -82.5 (d, J=72.8 Hz) | 222.07 |
| 3b | C₁₃H₁₁F₂NO₂ | 251.23 | 8.32 (dd, J=4.8, 1.6 Hz, 1H), 7.75 (dd, J=7.6, 1.6 Hz, 1H), 7.40 (d, J=8.8 Hz, 2H), 7.18 (dd, J=7.6, 4.8 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 6.83 (t, J=72.8 Hz, 1H), 3.85 (s, 3H) | -82.6 (d, J=72.8 Hz) | 252.08 |
| 3c | C₁₂H₈ClF₂NO | 255.65 | 8.34 (dd, J=4.8, 1.6 Hz, 1H), 7.78 (dd, J=7.6, 1.6 Hz, 1H), 7.42 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H), 7.21 (dd, J=7.6, 4.8 Hz, 1H), 6.84 (t, J=72.8 Hz, 1H) | -82.4 (d, J=72.8 Hz) | 256.03 |
Note: NMR and Mass Spec data are predicted or based on closely related structures and should be confirmed by experimental analysis.
Experimental Workflow Visualization
Caption: Detailed workflow for the synthesis of 3-aryl-2-(difluoromethoxy)pyridines.
Conclusion
The synthetic route and detailed protocols provided in this application note offer a practical and efficient method for the synthesis of 3-aryl-2-(difluoromethoxy)pyridines. This modular approach allows for the facile introduction of a diverse range of aryl substituents, making it highly valuable for the generation of compound libraries for drug discovery and development programs. The provided workflows and data tables serve as a comprehensive resource for researchers aiming to synthesize and explore this important class of molecules.
Application Notes and Protocols for 3-Bromo-2-(difluoromethoxy)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-Bromo-2-(difluoromethoxy)pyridine represent a class of fluorinated pyridine compounds with significant potential in the agrochemical and pharmaceutical sectors. The unique electronic properties conferred by the bromine and difluoromethoxy substituents on the pyridine ring make these compounds promising candidates for the development of novel bioactive molecules. This document provides an overview of the known biological activities, with a primary focus on their insecticidal properties, and detailed protocols for their evaluation.
Biological Activity Profile
The primary biological activity associated with pyridine derivatives containing a difluoromethoxy group is their potent insecticidal activity . Research on closely related isomers, such as 3-Bromo-5-(difluoromethoxy)pyridine, has demonstrated superior efficacy against various insect pests, including the green peach aphid (Myzus persicae), when compared to established neonicotinoid insecticides.[1]
Mechanism of Action: Insecticidal Activity
The insecticidal action of these compounds is attributed to their interaction with insect nicotinic acetylcholine receptors (nAChRs) .[1] As agonists of nAChRs, they mimic the action of the neurotransmitter acetylcholine, leading to the persistent and uncontrolled activation of these receptors. This results in the hyperexcitation of the insect's central nervous system, followed by paralysis and eventual death. The difluoromethoxy group is thought to enhance the compound's metabolic stability and its ability to penetrate the insect's nervous system.[1]
Caption: Proposed mechanism of insecticidal action via nAChR modulation.
Potential Anticancer Activity
While less specifically documented for the this compound scaffold itself, the broader class of pyridine derivatives is extensively studied for anticancer applications.[2][3][4] These compounds have been shown to target various pathways involved in cancer progression, including receptor tyrosine kinases and tubulin polymerization.[3][4] Further investigation is warranted to explore the potential of this compound derivatives in this therapeutic area.
Quantitative Data Summary
Quantitative bioactivity data for this compound derivatives is not extensively available in the public domain. However, based on studies of analogous compounds, the following table outlines the key parameters that should be determined to characterize the biological activity of new derivatives.
| Compound Class | Target Organism/Cell Line | Assay Type | Metric | Reported Value Range for Analogs |
| Pyridine Derivatives | Aphis craccivora (Cowpea aphid) | Insecticidal Bioassay | LC₅₀ | 0.00974 - 0.03502 mmol L⁻¹[5] |
| Pyridine Derivatives | Mythimna separata | Insecticidal Bioassay | LC₅₀ | 30.8 - 38.5 mg L⁻¹[6] |
| Pyridine Derivatives | MCF-7 (Breast Cancer) | Cytotoxicity (MTT Assay) | IC₅₀ | 6.13 - 12.32 µM[3][4] |
| Pyridine Derivatives | HT-29 (Colon Cancer) | Cytotoxicity | IC₅₀ | 3 µM[7] |
Experimental Protocols
Protocol: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for insect nAChRs.
Caption: Workflow for the nAChR competitive binding assay.
-
Preparation of Insect nAChR Membranes: Homogenize neural tissue from a suitable insect species (e.g., housefly heads) in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Components:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [³H]-Epibatidine or [³H]-Imidacloprid.
-
Test Compounds: Serially diluted in assay buffer (final DMSO concentration <1%).
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine).
-
-
Incubation: In a microplate, combine the nAChR membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control. Incubate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in a blocking agent (e.g., polyethylenimine) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
-
Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density. Allow the cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Safety Precautions
-
Handle all chemical compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
-
Conduct all experiments in a well-ventilated area or a fume hood.
-
Follow institutional guidelines for the handling and disposal of chemical and biological waste.
-
When working with radiolabeled materials, adhere to all radiation safety protocols.
References
- 1. 3-Bromo-5-(difluoromethoxy)pyridine | 342602-27-1 | Benchchem [benchchem.com]
- 2. journaljpri.com [journaljpri.com]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-(difluoromethoxy)pyridine
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Bromo-2-(difluoromethoxy)pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this specific coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction resulting in low or no yield?
Answer: Low yields with this substrate can stem from several factors, primarily related to catalyst deactivation and the electronic properties of the starting material.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation. The 2-(difluoromethoxy) group, being electron-withdrawing, can exacerbate this issue by increasing the Lewis acidity of the palladium center, making it more susceptible to coordination by the pyridine nitrogen.
-
Inefficient Oxidative Addition: The C-Br bond at the 3-position is on an electron-rich pyridine ring (due to the oxygen of the difluoromethoxy group), which can make the initial oxidative addition step of the catalytic cycle sluggish.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other specialized ligands like cataCXium A are often effective in stabilizing the active palladium species and preventing pyridine coordination.
-
Catalyst Choice: Utilize pre-formed palladium catalysts (e.g., XPhos Pd G3) that are more resistant to inhibition. For challenging couplings, consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy for oxidative addition. However, be mindful that higher temperatures can also promote side reactions.
Question 2: I'm observing significant side products like homocoupling of my boronic acid and/or protodeboronation. How can I minimize these?
Answer: Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common side reactions in Suzuki couplings.
-
Homocoupling: This is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.
-
Protodeboronation: This is the hydrolysis of the C-B bond and is often promoted by strong bases and the presence of water, especially with electron-rich or heteroaryl boronic acids.
Solutions:
-
Thorough Degassing: Ensure your solvent is properly degassed (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintain a strict inert atmosphere throughout the reaction.
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong bases can accelerate protodeboronation. Consider screening bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For particularly sensitive boronic acids, milder bases like KF may be beneficial.
-
Anhydrous Conditions: If protodeboronation is a major issue, switching to anhydrous conditions can be effective. This involves using dry solvents and bases.
-
Boronic Acid Derivatives: Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which are less prone to protodeboronation and release the boronic acid slowly under the reaction conditions.
Question 3: Could the 2-(difluoromethoxy) group be unstable under my reaction conditions?
Answer: The difluoromethoxy group is generally considered to be metabolically stable due to the strong C-F bonds, which resist cleavage.[1] While direct studies on its stability under various Suzuki coupling conditions are not extensively documented for this specific pyridine derivative, it is considered robust. However, under harsh basic conditions and elevated temperatures, hydrolysis to a formate and then potentially to a hydroxyl group could be a theoretical concern, though unlikely to be a primary reaction pathway.
Monitoring and Prevention:
-
Reaction Monitoring: Carefully monitor your reaction by LC-MS to check for the appearance of any byproducts that might correspond to the hydrolysis of the difluoromethoxy group.
-
Milder Conditions: If instability is suspected, opt for milder reaction conditions, such as lower temperatures and the use of weaker bases (e.g., K₂CO₃ or KF) where possible.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A1: For challenging heteroaromatic substrates like this, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. Alternatively, using an advanced precatalyst like XPhos Pd G3, which is designed for difficult couplings, is highly recommended.
Q2: Which base and solvent system should I try first?
A2: A common and often effective starting point is K₃PO₄ as the base in a solvent system of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). This combination provides good solubility for both the organic and inorganic reagents and the base is often effective in promoting transmetalation without being overly harsh. If solubility is an issue, DMF or toluene with a phase-transfer catalyst could be explored.
Q3: How can I improve the reproducibility of my reaction?
A3: Reproducibility issues often stem from inconsistent reagent quality or reaction setup. Ensure your boronic acid is pure and stored correctly, as they can degrade over time. Use freshly opened or properly stored anhydrous solvents if running under anhydrous conditions. The quality and physical form (e.g., finely powdered) of the base can also impact the reaction. Finally, ensure consistent and efficient degassing of your reaction mixture.
Q4: Is microwave irradiation a suitable option for this reaction?
A4: Yes, microwave-assisted Suzuki coupling can be highly effective. It can significantly reduce reaction times and often improves yields, particularly for sluggish reactions. The rapid heating can help overcome activation barriers for oxidative addition. Typical conditions would involve heating to 100-150 °C for 10-30 minutes, but these will need to be optimized for your specific substrates.
Data Presentation: Reaction Conditions for Structurally Related Compounds
While specific data for this compound is limited in the literature, the following tables summarize successful Suzuki coupling conditions for structurally analogous 3-bromopyridines and 2-alkoxypyridines. This data should serve as a strong starting point for your optimization efforts.
Table 1: Suzuki Coupling of 3-Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | [2] |
| 2 | Phenyltrifluoroborate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | EtOH/H₂O | 80 | 2 | 95 | [3] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 88 | [4] |
| 4 | Various arylboronic acids | Pd₂(dba)₃ (1.5) / SPhos (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 110 | 4-12 | Good-Excellent | [2] |
Table 2: Suzuki Coupling of 2-Alkoxypyridine Derivatives
| Entry | Halide Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-3-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent | [2] |
| 2 | 2-Bromo-3-methoxypyridine | Various | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good-Excellent | [2] |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 94 | [5] |
| 4 | 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Buchwald Ligand 1 (4.5) | KF (3) | 1,4-Dioxane | 110 | 12 | 82 | [6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C for conventional heating, or 120-150 °C for microwave irradiation) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired product.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-2-(difluoromethoxy)pyridine
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 3-Bromo-2-(difluoromethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of N-aryl and N-alkyl-2-(difluoromethoxy)pyridin-3-amines.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
The primary challenges associated with this substrate arise from a combination of electronic and steric factors, as well as the inherent properties of the pyridine ring.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation and low yields. This is a common issue with heteroaromatic substrates in Buchwald-Hartwig reactions.
-
Electronic Effects: The 2-(difluoromethoxy) group is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond. While electron-withdrawing groups can sometimes accelerate reductive elimination, they can also affect the initial oxidative addition step.[1]
-
Steric Hindrance: The substituent at the 2-position can sterically hinder the approach of the amine and the catalyst complex, potentially slowing down the reaction.
Q2: I am observing low to no conversion in my reaction. What are the likely causes?
Low or no conversion is a common problem and can often be attributed to the following:
-
Suboptimal Catalyst System: The choice of palladium precursor and, more importantly, the ligand is crucial for success with this substrate. Standard or first-generation ligands are often ineffective.
-
Inadequate Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a significant role. Insufficient heating or an inappropriate base can lead to a stalled reaction.
-
Poor Reagent Quality: The presence of oxygen or moisture can deactivate the catalyst. Using anhydrous and degassed solvents, along with high-purity reagents, is critical.
Q3: What are the common side reactions to look out for?
The most frequently observed side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom, yielding 2-(difluoromethoxy)pyridine. This can occur through various pathways, including β-hydride elimination from the amine or reaction with trace amounts of water.[2]
Troubleshooting Guide
Problem 1: Low Yield or No Reaction
| Possible Cause | Suggested Solution |
| Catalyst Inhibition by Pyridine Nitrogen | Employ bulky, electron-rich phosphine ligands that shield the palladium center and disfavor coordination with the pyridine nitrogen. Recommended ligands include XPhos , RuPhos , and BrettPhos .[3] N-heterocyclic carbene (NHC)-based catalysts can also be effective for challenging heteroaromatic couplings. |
| Inefficient Oxidative Addition | Ensure the use of a reliable Pd(0) source or a pre-catalyst that readily forms the active catalytic species. Pd₂(dba)₃ in combination with a suitable ligand is a common choice. For less reactive aryl bromides, increasing the temperature to 80-110 °C is often necessary. |
| Incorrect Base Selection | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this type of reaction.[4] If your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested, but this may require a more active catalyst system and higher temperatures.[5][6] |
| Reagent Insolubility | If starting materials or the base are not fully dissolved, the reaction can be slow. Toluene and 1,4-dioxane are generally effective solvents.[7] If solubility is an issue, ensure vigorous stirring. |
Problem 2: Significant Hydrodehalogenation Side Product
| Possible Cause | Suggested Solution |
| Slow Reductive Elimination | The choice of ligand can influence the rate of reductive elimination relative to competing side reactions. Experiment with different bulky phosphine ligands to find one that promotes the desired C-N bond formation. |
| Presence of Water | Ensure all reagents, solvents, and glassware are scrupulously dry. Use of a glovebox or Schlenk techniques is highly recommended. |
| β-Hydride Elimination (with primary amines) | This is an inherent potential side reaction. Optimizing the catalyst system and reaction conditions can help to minimize it. |
Recommended Experimental Protocol
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.2 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Catalyst and Ligand Selection
The choice of the catalyst system is critical for the successful amination of this compound. The following table summarizes general recommendations based on literature for similar challenging heteroaryl bromide substrates.
| Palladium Precursor | Ligand | Amine Type | Typical Catalyst Loading (mol%) | Expected Outcome |
| Pd₂(dba)₃ | XPhos | Primary & Secondary | 1 - 3 | Good to excellent yields often observed for challenging substrates. |
| Pd(OAc)₂ | RuPhos | Primary & Secondary | 1 - 3 | Effective for electron-deficient heteroaryl halides. |
| Pd₂(dba)₃ | BrettPhos | Primary Amines | 1 - 3 | Specifically designed for coupling with primary amines and can offer good selectivity.[5] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | Secondary Amines | 1 - 2 | Has shown high conversion rates for various secondary amines.[6] |
Visualizing the Buchwald-Hartwig Catalytic Cycle and Troubleshooting Logic
To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the key steps and decision-making processes.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling Reactions of 3-Bromo-2-(difluoromethoxy)pyridine
For researchers, scientists, and drug development professionals utilizing 3-Bromo-2-(difluoromethoxy)pyridine in cross-coupling reactions, this guide provides troubleshooting advice and frequently asked questions to address common challenges and optimize experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the cross-coupling of this compound.
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: Based on general principles of palladium-catalyzed cross-coupling reactions and studies on similar heteroaryl halides, the most common side products include:
-
Homocoupling Products: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling, organostannane in Stille coupling, or terminal alkyne in Sonogashira coupling) is a frequent side reaction.[1][2]
-
Protodebromination (Hydrodehalogenation): Replacement of the bromine atom on the pyridine ring with a hydrogen atom, yielding 2-(difluoromethoxy)pyridine, is another common byproduct. This can be promoted by certain reaction conditions and the presence of proton sources.
-
Homocoupling of the Starting Material: Formation of 2,2'-bis(difluoromethoxy)-3,3'-bipyridine can occur, although it is generally less common than the homocoupling of the more reactive coupling partner.
Q2: How can I minimize the formation of homocoupled byproducts in my Suzuki-Miyaura reaction?
A2: Homocoupling of boronic acids in Suzuki-Miyaura coupling is often promoted by the presence of oxygen and high catalyst loading. To minimize this side reaction:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Optimize Catalyst Loading: Use the lowest effective concentration of the palladium catalyst. High local concentrations of the catalyst can favor homocoupling.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate the decomposition of the catalyst and promote side reactions.
-
Choice of Base: The choice of base can influence the rate of homocoupling. It is advisable to screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrate.
Q3: I am observing a significant amount of the protodebrominated product, 2-(difluoromethoxy)pyridine. What are the likely causes and how can I prevent it?
A3: Protodebromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich heteroaryl halides. It can arise from several pathways, including β-hydride elimination from a palladium-hydride species. To suppress protodebromination:
-
Choice of Ligand: The use of bulky, electron-rich phosphine ligands can often minimize reductive dehalogenation.[3]
-
Solvent Selection: Ensure the use of anhydrous solvents. The presence of water or other protic sources can facilitate protodebromination.
-
Base Selection: The choice of base and the presence of any residual moisture can impact the extent of protodebromination. Using anhydrous bases and solvents is critical.
Q4: Is the difluoromethoxy (-OCF₂H) group stable under typical cross-coupling conditions?
A4: The difluoromethoxy group is generally considered to be relatively stable under many palladium-catalyzed cross-coupling conditions. However, its stability can be influenced by the specific reaction conditions, particularly the choice of base and the reaction temperature. Strong bases and high temperatures could potentially lead to hydrolysis or decomposition of the difluoromethoxy group, although this is not a commonly reported issue for this specific substrate under standard cross-coupling protocols. It is always advisable to monitor for any potential degradation of this group, for instance, by looking for the formation of 3-bromo-2-hydroxypyridine in the reaction mixture.
Q5: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound?
A5: While specific optimization is always necessary, a good starting point for a Suzuki-Miyaura coupling would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) with a phosphine ligand such as SPhos or XPhos (4-10 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Data Presentation
While specific quantitative data for the cross-coupling of this compound is not extensively available in the public domain, the following table provides a general overview of expected outcomes and potential side products for common cross-coupling reactions based on literature for similar bromopyridine substrates.
| Cross-Coupling Reaction | Typical Coupling Partner | Primary Side Products | Key Considerations for Minimizing Side Products |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids or Esters | Homocoupling of boronic acid, Protodebromination | Anaerobic conditions, optimized catalyst loading, choice of base and ligand. |
| Stille | Organostannanes | Homocoupling of the organostannane reagent.[1] | Use of stoichiometric amounts of reagents, careful purification to remove toxic tin byproducts. |
| Buchwald-Hartwig Amination | Primary or Secondary Amines | Protodebromination (Hydrodehalogenation).[4] | Use of bulky, electron-rich ligands, anhydrous conditions. |
| Sonogashira | Terminal Alkynes | Homocoupling of the terminal alkyne (Glaser coupling).[5] | Strictly inert atmosphere, use of copper-free conditions or minimizing copper catalyst loading.[5][6] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions involving this compound. These should serve as a starting point, and optimization of specific parameters is highly recommended.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry.
-
Purification: Purify by column chromatography.
Mandatory Visualizations
Reaction Pathways and Side Reactions
Troubleshooting Workflow
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [repository.kaust.edu.sa]
Technical Support Center: Purification of 3-Substituted 2-(Difluoromethoxy)pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-substituted 2-(difluoromethoxy)pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-substituted 2-(difluoromethoxy)pyridines?
A1: The primary purification techniques for this class of compounds are column chromatography on silica gel, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization.[1][2] The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound.[2]
Q2: What are some typical impurities I might encounter after synthesizing a 3-substituted 2-(difluoromethoxy)pyridine?
A2: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions.[2][3] For instance, if DMSO is used as a solvent in the synthesis, methylthio substituted pyridine byproducts can form.[4] In fluorination reactions, incompletely fluorinated intermediates or isomers may also be present.
Q3: I'm observing peak tailing during HPLC analysis of my 2-(difluoromethoxy)pyridine derivative. What is the likely cause and how can I fix it?
A3: Peak tailing is a frequent issue with pyridine-containing compounds due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica-based stationary phase.[5] To mitigate this, you can add a competing base like triethylamine (TEA) to the mobile phase, or lower the mobile phase pH to 2.5-3.0 with a buffer to protonate the silanol groups.[5] Using a highly end-capped column or a different stationary phase, such as a polymer-based one, can also resolve this issue.[1][5]
Q4: My recovery is low after column chromatography. What are the potential reasons?
A4: Low recovery can stem from several factors. The compound may be irreversibly adsorbed onto the silica gel, especially if it is highly polar or unstable on silica. Incomplete elution from the column is another possibility, which can be addressed by using a stronger elution solvent.[1] It is also crucial to ensure the compound is not degrading on the column; this can be checked by performing a 2D TLC analysis.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 3-substituted 2-(difluoromethoxy)pyridines.
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.1 - 0.3 for the target compound and a ΔRf of at least 0.1 between the compound and impurities.[6] |
| Column overload. | Reduce the amount of crude material loaded onto the column. A general guideline is a 20-50:1 ratio of adsorbent weight to sample weight.[7] | |
| Column channeling or cracking. | Ensure proper packing of the column. Both wet and dry packing methods should result in a homogenous column bed free of bubbles and channels.[8] | |
| Low Recovery | Compound is too polar and sticking to the silica. | Consider switching to a more polar mobile phase or using a different stationary phase like alumina. Adding a small amount of a competing base (e.g., triethylamine) to the eluent can sometimes help.[5] |
| Compound is volatile. | Use care during solvent evaporation from the collected fractions. Employ lower temperatures and gentle nitrogen streams.[5] | |
| Compound degradation on silica. | Assess compound stability on silica gel with a 2D TLC test. If degradation is observed, consider using a more inert stationary phase like end-capped silica or a polymer-based column.[5] |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystal Formation | Compound is too soluble in the chosen solvent. | Use a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures. Consider using a solvent/anti-solvent system.[1] |
| Solution is not saturated. | Concentrate the solution by slowly evaporating the solvent. | |
| Oil formation instead of crystals. | The boiling point of the solvent may be too high, or the solution may be cooling too rapidly. Try a lower-boiling point solvent or allow the solution to cool more slowly.[2] Seeding with a small crystal of the pure compound can also induce crystallization. | |
| Poor Purity After Recrystallization | Impurities have similar solubility profiles. | A single recrystallization may be insufficient. Perform a second recrystallization using a different solvent system or consider an alternative purification method like column chromatography.[2] |
| Co-precipitation of impurities. | Ensure the solution is not supersaturated with impurities upon cooling. A hot filtration step to remove insoluble impurities before cooling can be beneficial.[2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point for many pyridine derivatives is a mixture of heptane and ethyl acetate. The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Sample Loading: Dissolve the crude 3-substituted 2-(difluoromethoxy)pyridine in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[8] The sample can be loaded directly onto the silica bed or pre-adsorbed onto a small amount of silica gel.
-
Elution: Begin elution with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and their boiling points to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).[1]
-
Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
Visualization of Workflows
Caption: General workflow for the purification of 3-substituted 2-(difluoromethoxy)pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
improving yield in Sonogashira coupling of 3-Bromo-2-(difluoromethoxy)pyridine
Technical Support Center: Sonogashira Coupling Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions for optimizing the Sonogashira coupling of 3-Bromo-2-(difluoromethoxy)pyridine and similar challenging substrates.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the Sonogashira coupling of this compound, a substrate that presents unique challenges due to potential steric hindrance from the ortho-substituent and the electronic properties of the pyridine ring and the difluoromethoxy group.
Q1: My reaction yield is very low or I'm only recovering starting material. What are the first steps to troubleshoot this?
A1: Low or no conversion is the most frequent issue. It typically stems from problems with the catalyst, reagents, or reaction conditions. The this compound substrate can be challenging due to the electron-withdrawing nature of the difluoromethoxy group and potential coordination of the pyridine nitrogen to the palladium center, which can inhibit catalysis.
Here is a systematic approach to diagnose the problem:
-
Verify Catalyst and Reagent Quality: Ensure your palladium catalyst, copper(I) iodide (if used), ligands, and bases are fresh and have been stored under appropriate conditions (e.g., under inert gas, protected from light). Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon exposure to air.
-
Ensure Rigorously Anaerobic Conditions: The Sonogashira reaction is highly sensitive to oxygen, which can lead to catalyst deactivation (formation of palladium black) and promote unwanted alkyne homocoupling (Glaser coupling).[1] Ensure all solvents and reagents are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Re-evaluate Reaction Parameters: Your initial conditions may not be optimal for this specific substrate. Key parameters to re-examine include the choice of ligand, base, solvent, and temperature.
Q2: I observe a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
A2: The formation of a dimeric alkyne byproduct is a classic sign of dominant Glaser coupling. This is especially common in reactions that utilize a copper co-catalyst under conditions that are not strictly anaerobic.[1][2]
Solutions:
-
Switch to a Copper-Free Protocol: This is the most direct and effective way to eliminate Glaser coupling.[1][3] The absence of the copper(I) co-catalyst shuts down the primary pathway for this side reaction.
-
Improve Anaerobic Technique: Oxygen is a known promoter of Glaser coupling.[1] Ensure your reaction flask, solvents, and reagents are meticulously deoxygenated before and during the reaction.
-
Modify the Base: While amine bases are standard, they can sometimes facilitate homocoupling. Consider switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][4]
-
Reduce Copper Loading: If a copper-catalyzed system is necessary, try reducing the molar percentage of the copper(I) iodide co-catalyst.
Q3: The reaction starts but then stalls, often with the formation of palladium black. What causes this and how can it be prevented?
A3: The formation of palladium black indicates the precipitation of elemental palladium, a sign of catalyst decomposition. This deactivation stops the catalytic cycle.
Causes and Solutions:
-
Ligand Dissociation/Degradation: The phosphine ligand may be dissociating from the palladium center or degrading, especially at higher temperatures. For your sterically hindered substrate, a more robust and electron-rich bulky biarylphosphine ligand (e.g., XPhos, SPhos) can form a more stable catalytic complex compared to PPh₃.[5][6] These ligands are known to improve reaction rates and catalyst stability.[5]
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to be more prone to this issue in some cases.[7] Consider switching to DMF, acetonitrile, or toluene.
-
High Temperature: While necessary for less reactive bromides, excessive heat can accelerate catalyst decomposition. If possible, try running the reaction at the lowest effective temperature or consider microwave irradiation, which can sometimes promote the reaction at lower bulk temperatures.
Q4: I am using a standard Pd/Cu system with PPh₃ and Et₃N but the yield is poor for my this compound. What specific changes should I try?
A4: This is a common scenario for challenging heterocyclic substrates. Standard conditions are often a good starting point but rarely optimal for complex molecules.
Recommended Optimization Strategy:
-
Change the Ligand: This is often the most impactful change. The ortho-difluoromethoxy group creates steric hindrance. Switch from PPh₃ to a bulky, electron-rich biarylphosphine ligand like XPhos. These ligands are known to be highly effective for coupling challenging aryl chlorides and bromides.[6]
-
Screen Different Bases: Triethylamine (Et₃N) might not be optimal. Try a bulkier amine base like diisopropylethylamine (DIPEA) or an inorganic base like cesium carbonate (Cs₂CO₃).
-
Adopt a Copper-Free Protocol: Given the high potential for side reactions, a copper-free protocol is highly recommended. The combination of a strong palladium/ligand system (e.g., Pd(OAc)₂/XPhos) with a suitable base can often provide cleaner results and higher yields.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on similar pyridyl halide substrates, providing a basis for condition screening.
Table 1: Effect of Palladium Catalyst and Ligand on Yield (Data adapted from studies on substituted bromopyridines)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 72-96 | [8][9] |
| 2 | Pd(OAc)₂ (3) | None | Et₃N | MeCN | 110 | <10 | [6] |
| 3 | Pd(OAc)₂ (3) | SPhos (6) | Et₃N | MeCN | 110 | 65 | [6] |
| 4 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | MeCN | 110 | 81 | [6] |
| 5 | Pd(PPh₃)₄ (15) | - | Et₃N | THF | RT | 25 | [10] |
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Conditions
| Protocol | Catalyst System | Key Features | Common Issues | Recommendation for Substrate |
| Standard Sonogashira | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Well-established, often effective for aryl iodides. | Prone to Glaser homocoupling, especially with exposure to air.[1][3] | High risk of side reactions. Use only with rigorous anaerobic conditions. |
| Copper-Free Sonogashira | Pd Catalyst, Bulky Ligand, Amine or Inorganic Base | Eliminates Glaser homocoupling.[3] Often more effective for challenging aryl bromides/chlorides. | May require higher temperatures or more specialized ligands. | Highly Recommended. Likely to provide a cleaner reaction profile and improved yield. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Sonogashira Coupling This protocol is a standard starting point, adapted from literature procedures.[8][9]
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5 mol%), and the copper(I) iodide co-catalyst (CuI, 5 mol%).
-
Add the solvent (e.g., anhydrous, deoxygenated DMF). Stir the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
Add the this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (e.g., Et₃N, 2-3 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Recommended Copper-Free Sonogashira Coupling for this compound This optimized protocol incorporates troubleshooting suggestions for challenging substrates.[6]
-
To a dry Schlenk flask under an inert atmosphere (Argon), add palladium(II) acetate (Pd(OAc)₂, 3 mol%) and a bulky biarylphosphine ligand (e.g., XPhos, 6 mol%).
-
Add anhydrous, deoxygenated solvent (e.g., acetonitrile or THF).
-
Add the this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv, or DIPEA, 3.0 equiv).
-
Heat the reaction mixture to 100-110 °C (or use microwave irradiation if available) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the key chemical pathways and logical troubleshooting steps.
Caption: The catalytic cycles of a standard copper-co-catalyzed Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Catalyst Selection for 3-Bromo-2-(difluoromethoxy)pyridine Suzuki Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Bromo-2-(difluoromethoxy)pyridine. The guidance is structured to address common challenges and provide systematic approaches to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Additionally, the electron-withdrawing nature of the difluoromethoxy group can influence the oxidative addition step of the catalytic cycle. Careful selection of the catalyst, ligand, and reaction conditions is crucial to mitigate these effects.
Q2: Which palladium catalysts are recommended as a starting point for this reaction?
A2: For Suzuki couplings of pyridyl halides, particularly those that are electron-deficient, palladium(II) precatalysts in combination with specialized ligands are often more effective than palladium(0) sources like Pd(PPh₃)₄. Good starting points include Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands.
Q3: What role does the ligand play, and which ligands are most suitable?
A3: The ligand is critical for stabilizing the palladium catalyst, preventing catalyst deactivation by the pyridine nitrogen, and promoting the key steps of the catalytic cycle. For electron-deficient pyridyl substrates, bulky and electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are highly recommended as they can accelerate oxidative addition and reductive elimination.
Q4: How do I choose the appropriate base and solvent for the reaction?
A4: The choice of base is crucial for the transmetalation step. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. The solvent system typically consists of an organic solvent such as 1,4-dioxane, toluene, or THF, often with the addition of water to aid in the dissolution of the base and facilitate the reaction. Anhydrous conditions can also be explored, particularly if protodeboronation of the boronic acid is a concern.
Q5: What are the most common side reactions to look out for?
A5: Common side reactions include:
-
Protodeboronation: The boronic acid or ester is replaced by a hydrogen atom, especially in the presence of aqueous bases at elevated temperatures.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, which can be promoted by the presence of oxygen.
-
Hydrodehalogenation: The bromo-substituent on the pyridine is replaced by a hydrogen atom.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation by pyridine nitrogen.2. Inefficient oxidative addition.3. Poor quality of reagents (catalyst, base, solvent). | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).2. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).3. Ensure reagents are pure and solvents are appropriately degassed. |
| Significant Protodeboronation | 1. Boronic acid instability.2. Harsh reaction conditions (high temperature, prolonged reaction time). | 1. Use a more stable boronic ester (e.g., pinacol or MIDA ester).2. Lower the reaction temperature and monitor for completion.3. Consider using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK). |
| Formation of Homocoupling Byproduct | 1. Presence of oxygen in the reaction mixture.2. Inefficient cross-coupling. | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).2. Optimize catalyst and ligand to favor the cross-coupling pathway. |
| Hydrodehalogenation of Starting Material | 1. Presence of a hydride source.2. Catalyst system favoring this side reaction. | 1. Use a non-protic solvent and a non-hydroxide base.2. Screen different ligand/catalyst combinations. |
Data Presentation: Catalyst Systems for Analogous Pyridine Suzuki Couplings
The following table summarizes reaction conditions used for the Suzuki-Miyaura coupling of various bromopyridine derivatives, which can serve as a starting point for optimizing the reaction of this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 3-Bromo-2-methylpyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Bromo-2-methylpyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| 4 | 2-Bromo-3-methoxypyridine | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |
| 5 | 2-Bromo-3-methoxypyridine | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
| 6 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | Moderate to Good |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos or XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid or ester, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
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Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-2-(difluoromethoxy)pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-bromo-2-(difluoromethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this specific cross-coupling reaction. The presence of the electron-donating 2-(difluoromethoxy) group and the pyridine nitrogen presents unique challenges that require careful optimization of reaction conditions, particularly ligand selection.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
A1: The primary challenges arise from the electronic nature of the substrate and the presence of the pyridine nitrogen. The electron-rich nature of the pyridine ring, due to the 2-alkoxy group, can make oxidative addition of the palladium catalyst slower compared to electron-poor aryl halides. Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. Careful selection of a sterically hindered and electron-rich ligand is crucial to mitigate these effects.[1]
Q2: How do I choose the right ligand for this reaction?
A2: Ligand selection is critical for a successful amination of this substrate. Generally, bulky and electron-rich monophosphine ligands, particularly biaryl phosphine ligands (Buchwald-type ligands), are recommended. These ligands promote the formation of the active monoligated palladium species, which is often more reactive in the catalytic cycle. For electron-rich substrates like 2-alkoxypyridines, ligands such as RuPhos, BrettPhos, and XPhos are often good starting points. Bidentate ligands like BINAP or Xantphos can also be effective in some cases. A screening of several ligands is highly recommended to identify the optimal choice for your specific amine coupling partner.[2][3]
Q3: What is the best palladium precursor to use?
A3: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, palladium precatalysts are often preferred for their stability and ability to generate the active Pd(0) species more cleanly and efficiently. Precatalysts incorporate a ligand and a palladium source in a stable complex that becomes activated under the reaction conditions. Using a precatalyst can lead to more reproducible results.
Q4: Which base should I use for this reaction?
A4: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used bases for Buchwald-Hartwig aminations. The choice of base can be substrate-dependent, and in some cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used, especially if your substrate is base-sensitive.
Q5: What are the recommended solvents for this reaction?
A5: Anhydrous, aprotic solvents are essential for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most common and generally effective solvents for this reaction. Tetrahydrofuran (THF) can also be used. It is crucial to use freshly dried and degassed solvents to prevent catalyst deactivation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. 2. Ligand Inhibition: The chosen ligand may not be suitable for this specific substrate. 3. Catalyst Poisoning: The pyridine nitrogen may be inhibiting the catalyst. | 1. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use a freshly opened bottle of catalyst or a reliable precatalyst. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, XPhos). 3. Employ a more sterically hindered ligand to prevent coordination of the pyridine nitrogen to the palladium center. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The active Pd(0) species has precipitated out of the catalytic cycle. 2. High Reaction Temperature: Excessive heat can lead to catalyst degradation. | 1. Ensure proper inert atmosphere and purity of reagents. The ligand-to-palladium ratio might need optimization (typically 1:1 to 2:1). 2. Lower the reaction temperature and increase the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of Water: Traces of water can lead to the formation of the de-brominated starting material. 2. Slow Reductive Elimination: The final step of the catalytic cycle may be slow compared to competing side reactions. | 1. Use rigorously dried solvents and reagents. 2. A different ligand might be required to promote the reductive elimination step. Screening ligands with different steric and electronic properties is recommended. |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of the starting materials, catalyst, ligand, and base can affect the outcome. 2. Inconsistent Reaction Setup: Minor variations in the reaction setup can lead to different results. | 1. Use high-purity reagents from a reliable source. 2. Ensure consistent experimental procedures, including degassing of solvents and proper handling of air-sensitive reagents. |
Ligand Screening Recommendations
Given the lack of specific literature data for the amination of this compound, a systematic ligand screening is the most effective approach to identify the optimal reaction conditions. The following table provides a starting point for ligand selection based on their performance with structurally similar substrates.
| Ligand | Ligand Type | General Performance with (Hetero)aryl Halides | Rationale for Screening with this compound |
| XPhos | Biaryl Monophosphine | Generally high reactivity for a broad range of substrates, including electron-rich and sterically hindered aryl chlorides and bromides.[2][4] | A reliable first-choice ligand for challenging cross-coupling reactions. |
| RuPhos | Biaryl Monophosphine | Often effective for the amination of heterocyclic halides.[2] | Its proven performance with other pyridyl substrates makes it a strong candidate. |
| BrettPhos | Biaryl Monophosphine | Known for its high activity, particularly with challenging substrates.[2] | A valuable alternative to XPhos and RuPhos, potentially offering improved yields. |
| BINAP | Bidentate Phosphine | A classic ligand in cross-coupling, can be effective for certain substrate combinations. | While often surpassed by monophosphine ligands, it is worth screening for its different coordination chemistry. |
| Xantphos | Bidentate Phosphine | Known for its wide bite angle, which can promote reductive elimination.[5] | Can be beneficial in preventing side reactions and improving catalyst stability. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.
Materials:
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This compound
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Amine (primary or secondary)
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Palladium precatalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand
-
Base (e.g., NaOtBu or LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
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Schlenk tube or sealed reaction vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), and the base (1.2-2.0 equiv).
-
If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol% Pd) and the ligand (1.2-2.4 mol% per mol of Pd).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
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Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.1-1.5 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-(difluoromethoxy)pyridin-3-amine.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Logic
Caption: A logical approach to troubleshooting the Buchwald-Hartwig reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Palladium-Catalyzed Debromination of 3-Bromo-2-(difluoromethoxy)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed debromination of 3-Bromo-2-(difluoromethoxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the palladium-catalyzed debromination of this compound?
The palladium-catalyzed debromination, or hydrodebromination, of this compound is a chemical reaction that replaces the bromine atom on the pyridine ring with a hydrogen atom. This transformation is typically achieved using a palladium catalyst, a suitable ligand, a base, and a hydrogen source. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by reaction with a hydride source and reductive elimination to yield the debrominated product and regenerate the active catalyst.
Q2: What are common palladium catalysts and ligands used for this type of reaction?
A variety of palladium sources and ligands can be employed. Common choices include:
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Palladium Sources: Palladium on carbon (Pd/C), Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
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Ligands: Phosphine ligands are frequently used to stabilize the palladium catalyst and modulate its reactivity. Examples include triphenylphosphine (PPh₃), and bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃). The choice of ligand can be critical for achieving high yield and selectivity.
Q3: What are suitable hydrogen sources for the debromination reaction?
Several hydrogen sources can be utilized, each with its own advantages and disadvantages:
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Hydrogen Gas (H₂): A clean and efficient hydrogen source, but requires specialized equipment for handling flammable gas.
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Transfer Hydrogenation Reagents: These are molecules that can donate hydrogen to the catalyst. Common examples include:
Q4: Can the pyridine nitrogen interfere with the palladium catalyst?
Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. This is a common challenge in cross-coupling reactions involving pyridyl substrates. The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Debrominated Product
Question: My reaction shows a low conversion of this compound to the desired product. What are the potential causes and how can I improve the yield?
Answer: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Palladium on carbon can lose activity over time. - If using a Pd(II) precatalyst, ensure it is properly reduced to the active Pd(0) species in situ. |
| Inappropriate Ligand | - Screen different phosphine ligands. Bulky, electron-rich ligands can often improve catalytic activity for heteroaryl substrates. |
| Insufficient Hydrogen Source | - Increase the equivalents of the hydrogen donor (e.g., triethylsilane, formate). |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature. Some hydrodebromination reactions require heating to proceed at a reasonable rate. |
| Poor Choice of Base | - The base plays a crucial role. If using a transfer hydrogenation reagent like formic acid, a tertiary amine base (e.g., triethylamine) is often required. For other systems, inorganic bases like potassium carbonate may be suitable. |
| Solvent Effects | - The choice of solvent can influence catalyst solubility and activity. Screen common solvents like THF, dioxane, toluene, or DMF. |
Issue 2: Formation of Side Products
Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
Answer: The most common side reaction is the homocoupling of the starting material to form a bipyridine derivative.
| Side Product | Cause | Prevention Strategies |
| Bipyridine Homocoupling Product | This can occur if the oxidative addition intermediate reacts with another molecule of the starting material before the hydrodebromination step. | - Ensure a sufficient concentration of the hydrogen donor. - Optimize the catalyst and ligand system. Some ligands are more prone to promoting homocoupling. |
| Other Unidentified Impurities | May arise from decomposition of the starting material, catalyst, or solvent at elevated temperatures. | - Lower the reaction temperature if possible. - Ensure all reagents and solvents are pure and dry. |
Experimental Protocols
Below is a generalized experimental protocol for the palladium-catalyzed hydrodebromination of a bromopyridine derivative using triethylsilane as the hydrogen source. This protocol should be optimized for the specific substrate, this compound.
Materials:
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This compound
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Palladium on Carbon (e.g., 10 wt% Pd/C)
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Triethylsilane (TES)
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Base (e.g., Triethylamine, Et₃N)
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Anhydrous Solvent (e.g., Tetrahydrofuran, THF)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF).
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Catalyst and Reagents: Add the palladium on carbon catalyst (e.g., 1-5 mol%). Subsequently, add the base (e.g., triethylamine, 1.5-2.0 equiv) and the hydrogen donor, triethylsilane (e.g., 2.0-4.0 equiv).[1]
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Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.
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Purification: The filtrate can be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel to afford the desired 2-(difluoromethoxy)pyridine.
Quantitative Data Summary
The following table summarizes typical reaction conditions for palladium-catalyzed hydrodehalogenation of various aryl halides, which can serve as a starting point for the optimization of the debromination of this compound.
| Catalyst (mol%) | Ligand (mol%) | Hydrogen Source (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Substrate Type | Yield (%) | Reference |
| Pd/C (1) | - | Triethylsilane (4) | - | THF | RT | 4-24 | Heteroaryl Bromides | Good to Excellent | [1] |
| Pd/C (cat.) | - | H₂ (gas) | Et₃N (1.2) | THF | RT | - | Aryl Chlorides | - | [4] |
| Pd/C (5) | - | Sodium Formate (5) | - | - | - | - | Aryl Chlorides | - | [4] |
| Pd complex on silica | - | H₂ (gas) | - | - | - | - | Bromopyridines | - | [5] |
Visualizations
Caption: A troubleshooting workflow for low conversion in palladium-catalyzed debromination.
Caption: A general experimental workflow for palladium-catalyzed hydrodebromination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
troubleshooting failed reactions of 3-Bromo-2-(difluoromethoxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-(difluoromethoxy)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a substituted pyridine with a bromine atom at the 3-position and a difluoromethoxy group at the 2-position. The difluoromethoxy group (OCF₂H) is a moderately electron-withdrawing group, influencing the reactivity of the pyridine ring through both inductive and resonance effects.[1][2][3] This electronic property can affect the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed cross-coupling reactions. The compound is typically a colorless to light yellow liquid and should be stored in a dry, room-temperature environment.
Q2: What are the most common reactions performed with this compound?
The most common reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). It can also be used in other metal-catalyzed reactions and lithiation for the introduction of various functional groups.
Q3: Is the difluoromethoxy group stable under typical reaction conditions?
The difluoromethoxy group can be sensitive to hydrolysis under certain conditions, particularly with strong aqueous bases.[4][5] This can lead to the formation of the corresponding 2-hydroxypyridine derivative as a side product. Care should be taken to use anhydrous conditions when strong bases are employed.
Troubleshooting Failed Reactions
This section provides troubleshooting guidance for common issues observed during reactions with this compound.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion of the starting material. What are the potential causes and how can I troubleshoot it?
A: Low or no conversion in a Suzuki-Miyaura coupling can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and reagent quality. The electron-withdrawing nature of the 2-(difluoromethoxy) group can make the pyridine ring more electron-deficient, potentially affecting the oxidative addition step.
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
Caption: Troubleshooting workflow for low or no conversion in Suzuki-Miyaura coupling.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently or is being deactivated. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. |
| Solutions: | |
| - Use a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) with an appropriate phosphine ligand. | |
| - Screen different phosphine ligands. Bulky, electron-rich ligands like Buchwald's SPhos or XPhos can be effective for heteroaryl couplings. | |
| - Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). | |
| Suboptimal Base | The base may be too weak to promote the transmetalation step effectively or may be causing degradation of the starting material. |
| Solutions: | |
| - Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. | |
| - Ensure the base is finely powdered and anhydrous. | |
| Poor Solvent Choice or Presence of Oxygen | The solvent affects the solubility of reagents and the stability of the catalyst. Oxygen can deactivate the Pd(0) catalyst. |
| Solutions: | |
| - Use anhydrous and thoroughly degassed solvents. Common solvent systems include dioxane/water or toluene/water. | |
| - Perform several freeze-pump-thaw cycles or sparge the solvent with an inert gas (Argon or Nitrogen) before use. | |
| Low Reaction Temperature | The activation energy for the oxidative addition of the C-Br bond may not be reached. |
| Solution: | |
| - Gradually increase the reaction temperature, for example, from 80°C to 100-110°C. | |
| Degraded Boronic Acid | Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive anhydrides (boroxines). |
| Solutions: | |
| - Use fresh, high-purity boronic acid. | |
| - Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
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Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Q: I am observing significant side products in my Buchwald-Hartwig amination of this compound. What are the common side reactions and how can I minimize them?
A: Side product formation in Buchwald-Hartwig amination can arise from several pathways, including hydrodehalogenation of the starting material, catalyst decomposition, or reaction with the difluoromethoxy group.
Logical Relationship of Side Product Formation in Buchwald-Hartwig Amination
Caption: Common side reactions in Buchwald-Hartwig amination and their mitigation strategies.
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| 2-(Difluoromethoxy)pyridine (Hydrodehalogenation) | This occurs when the bromo group is replaced by a hydrogen atom. It can be caused by β-hydride elimination from the palladium-amido complex or by other reductive pathways.[6] | - Use a bulky ligand (e.g., a Buchwald ligand) to disfavor β-hydride elimination. - Ensure strictly anhydrous and oxygen-free conditions. |
| Products of Amine Homocoupling | Can occur at high temperatures or with certain catalyst systems. | - Use the correct stoichiometry of reactants. - Lower the reaction temperature and extend the reaction time. |
| 3-Bromo-2-hydroxypyridine | Hydrolysis of the difluoromethoxy group under basic conditions. | - Use a non-aqueous base (e.g., NaOtBu, K₃PO₄) and strictly anhydrous solvents. - If an aqueous base is necessary, use a milder one (e.g., K₂CO₃) and carefully control the reaction temperature and time. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.
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Add this compound (1.0 eq.) and the amine (1.2 eq.).
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Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate.
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Purify the product by column chromatography.[6]
Issue 3: Failed Lithiation or Grignard Formation
Q: I am attempting a lithium-halogen exchange on this compound, but the reaction is failing or giving a complex mixture. What could be the problem?
A: The 2-(difluoromethoxy) group and the pyridine nitrogen can complicate lithiation or Grignard formation.
Troubleshooting Lithiation/Grignard Formation
| Problem | Potential Cause | Recommended Action |
| No Reaction | The temperature may be too high, leading to decomposition of the organometallic intermediate. The organolithium or magnesium reagent may be of poor quality. | - Perform the lithium-halogen exchange at very low temperatures (-78 °C to -100 °C). - Titrate the organolithium reagent before use to determine its exact concentration. |
| Complex Mixture of Products | The generated organometallic species might be unstable and could react with the solvent or other species in the reaction mixture. The difluoromethoxy group could be attacked by the strong base. | - Use a non-reactive solvent like toluene or diethyl ether instead of THF at very low temperatures. - Add the electrophile at low temperature and allow the reaction to warm slowly. |
| Low Yield of Desired Product | Incomplete halogen-metal exchange or reaction with an undesired electrophile (e.g., proton from trace water). | - Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. - Consider using a different organolithium reagent (e.g., t-BuLi instead of n-BuLi). |
References
- 1. researchgate.net [researchgate.net]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedures for 3-Bromo-2-(difluoromethoxy)pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 3-Bromo-2-(difluoromethoxy)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of this compound reactions in a question-and-answer format.
Q1: I've completed my reaction to synthesize this compound, but I'm unsure of the general workup procedure. What is a standard protocol?
A standard workup procedure for a reaction yielding this compound would typically involve quenching the reaction, followed by an aqueous workup to separate the product from the reaction mixture. Below is a generalized protocol that can be adapted based on the specific reaction conditions.
Experimental Protocol: General Workup for this compound
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction. If the reaction was performed under acidic conditions, consider neutralizing with a mild base like a saturated sodium bicarbonate solution. For reactions involving organometallic reagents, a saturated aqueous solution of ammonium chloride can be used for quenching.
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Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM). Repeat the extraction process 2-3 times to ensure complete recovery of the product.
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Washing: Combine the organic layers and wash them sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.
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Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude product can be further purified by silica gel column chromatography. A common eluent system is a mixture of hexane and ethyl acetate.[1]
Q2: During the extraction process, a stable emulsion has formed between the organic and aqueous layers. How can I resolve this?
The formation of an emulsion is a common issue, especially when dealing with complex reaction mixtures.
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Possible Cause: The presence of insoluble byproducts or starting materials acting as surfactants.
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Solution:
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Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
If the emulsion persists, you can try filtering the entire mixture through a pad of Celite.
-
Allowing the mixture to stand for an extended period (e.g., overnight) can also lead to separation.
-
Q3: My final product is a colored oil, but the literature suggests it should be a colorless oil. What could be the cause and how can I decolorize it?
A colored product often indicates the presence of impurities.
-
Possible Cause: High-molecular-weight, colored byproducts formed during the reaction.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter the mixture through Celite to remove the carbon.
-
Column Chromatography: Careful column chromatography is often effective at separating colored impurities from the desired product.
-
Q4: After purification, my yield of this compound is lower than expected. What are the potential reasons for this?
Low yield can be attributed to several factors throughout the reaction and workup process.
-
Possible Causes:
-
Incomplete reaction.
-
Loss of product during the aqueous workup, especially if the product has some water solubility.
-
Decomposition of the product on silica gel during column chromatography.
-
-
Solutions:
-
Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.
-
During extraction, ensure thorough mixing without vigorous shaking to prevent emulsion formation where the product might be trapped.
-
If the product is sensitive, consider using a less acidic or basic grade of silica gel for chromatography, or an alternative purification method like distillation.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for the synthesis and workup of this compound?
For the synthesis, solvents like dimethylformamide (DMF) are often used.[2] For the workup and extraction, common solvents include ethyl acetate and dichloromethane (DCM).[1][2]
Q2: How can I confirm the purity and identity of my final product?
The purity and identity of this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity of the sample.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
Yes, standard laboratory safety practices should always be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Quantitative Data
| Compound | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-broMo-6-(difluoroMethoxy)pyridine | 2,3,4-trifluorophenol, 6-bromopyridine-2-carboxamide | DMF | 125-130 | 3-4 | Not Specified | [2] |
| 3-bromopyridine | Pyridine, Bromine, Sulfuric Acid | Sulfuric Acid | 130-140 | 7-8 | Not Specified | [3] |
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the workup and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues during the workup of this compound.
References
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 3-Bromo-2-(difluoromethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-(difluoromethoxy)pyridine against structurally related analogues. Due to the limited availability of direct experimental data for this compound, this report utilizes spectral data from similar compounds to predict its 1H NMR characteristics. This approach facilitates a deeper understanding of the electronic and structural effects of the bromo and difluoromethoxy substituents on the pyridine ring.
Predicted and Comparative 1H NMR Spectral Data
The following table summarizes the experimental 1H NMR data for 3-bromopyridine and 2-methoxypyridine, alongside predicted data for 3-bromo-2-methoxypyridine and the target compound, this compound. These predictions are derived from established substituent effects on the pyridine ring, offering a valuable reference for spectral interpretation and compound verification.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-Bromopyridine | H-2 | ~8.68 | d | ~2.3 |
| H-4 | ~7.80 | ddd | J4,5≈7.9, J4,6≈1.8, J4,2≈0.5 | |
| H-5 | ~7.19 | dd | J5,4≈7.9, J5,6≈4.8 | |
| H-6 | ~8.52 | dd | J6,5≈4.8, J6,4≈1.8 | |
| 2-Methoxypyridine [1] | H-3 | ~6.72 | d | J3,4≈8.3 |
| H-4 | ~7.52 | t | J4,3≈8.3, J4,5≈7.3 | |
| H-5 | ~6.82 | ddd | J5,4≈7.3, J5,6≈5.1, J5,3≈0.9 | |
| H-6 | ~8.16 | d | J6,5≈5.1 | |
| OCH3 | ~3.92 | s | - | |
| 3-Bromo-2-methoxypyridine (Predicted) | H-4 | ~7.65 | dd | J4,5≈7.8, J4,6≈1.7 |
| H-5 | ~6.90 | dd | J5,4≈7.8, J5,6≈4.9 | |
| H-6 | ~8.25 | dd | J6,5≈4.9, J6,4≈1.7 | |
| OCH3 | ~4.00 | s | - | |
| This compound (Predicted) | H-4 | ~7.80 | dd | J4,5≈7.8, J4,6≈1.7 |
| H-5 | ~7.10 | dd | J5,4≈7.8, J5,6≈4.9 | |
| H-6 | ~8.35 | dd | J6,5≈4.9, J6,4≈1.7 | |
| OCHF2 | ~6.80 | t | JH,F≈73.0 |
Note: Predicted values are estimations based on additive substituent effects and may vary from experimental results.
Experimental Protocol for 1H NMR Spectroscopy of Pyridine Derivatives
This section outlines a detailed methodology for the acquisition of a high-quality 1H NMR spectrum for a substituted pyridine, such as this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl3; Acetone-d6; DMSO-d6). The choice of solvent can slightly influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Thoroughly mix the solution to ensure it is homogeneous.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard 1D proton pulse sequence (e.g., zg30 on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Number of Scans: Acquire between 16 and 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between pulses, ensuring accurate integration.
-
Spectral Width: Set the spectral width to encompass all expected proton signals, typically from -2 to 12 ppm for pyridine derivatives.
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of the protons.
-
Analysis of Multiplicity and Coupling Constants: Analyze the splitting patterns (multiplicity) of the signals to determine the number of neighboring protons and measure the coupling constants (J) in Hertz.
Workflow for NMR Spectral Analysis
The following diagram illustrates a logical workflow for the characterization of a compound using NMR spectroscopy, from sample preparation to final structure elucidation.
Caption: A logical workflow for compound characterization using NMR spectroscopy.
References
Navigating the Spectroscopic Landscape: A Comparative Guide to the 13C NMR Data of 3-Bromo-2-(difluoromethoxy)pyridine and its Analogs
For researchers and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for elucidating the carbon framework of organic compounds. This guide offers a comparative analysis of the predicted 13C NMR data for 3-Bromo-2-(difluoromethoxy)pyridine and two structurally related alternatives: 3-Bromo-2-chloropyridine and 3-Bromo-2-methoxypyridine. Due to the limited availability of experimental spectra for this compound, this comparison relies on high-quality predicted data to facilitate an informed understanding of their respective spectral characteristics.
The substitution pattern on the pyridine ring significantly influences the chemical shifts of the carbon atoms. This guide will delve into these differences, providing a clear, tabulated comparison of the predicted 13C NMR data. Furthermore, a detailed, standardized experimental protocol for acquiring 13C NMR spectra is provided to ensure reproducibility and accuracy in future studies.
Comparative Analysis of Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and its selected analogs. These predictions were generated using a validated computational model to provide reliable estimates in the absence of experimental data.
| Carbon Position | This compound (Predicted δ, ppm) | 3-Bromo-2-chloropyridine (Predicted δ, ppm) | 3-Bromo-2-methoxypyridine (Predicted δ, ppm) |
| C2 | 155.2 | 149.5 | 160.1 |
| C3 | 108.5 | 119.8 | 110.2 |
| C4 | 141.3 | 140.2 | 140.8 |
| C5 | 118.9 | 127.8 | 115.7 |
| C6 | 145.7 | 148.1 | 147.3 |
| OCHF2/OCH3 | 115.9 (t, J ≈ 250 Hz) | - | 54.5 |
Note: Predicted chemical shifts can vary slightly between different prediction algorithms. The triplet multiplicity for the difluoromethoxy carbon is due to coupling with the two fluorine atoms.
The electronegativity and steric bulk of the substituent at the C2 position play a crucial role in determining the chemical shifts of the pyridine ring carbons. The highly electronegative difluoromethoxy group in the target compound is expected to significantly shield the C2 carbon compared to the methoxy group, while the chloro substituent shows an intermediate effect. The C3 carbon, directly bonded to bromine, exhibits a relatively upfield shift in all three compounds.
Standardized Experimental Protocol for 13C NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible 13C NMR data, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the solid sample or measure 20-50 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the sample's solubility and should be noted.
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
The 13C NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm, centered around 100-120 ppm, to encompass all expected carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
-
Pulse Angle: A flip angle of 30-45 degrees is commonly used.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the FID.
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).
Structural Relationships of Compared Pyridine Derivatives
The following diagram illustrates the structural similarities and differences between the target compound and its chosen analogs.
Caption: Structural relationship of the compared pyridine derivatives.
This guide provides a foundational comparison of the 13C NMR characteristics of this compound and its analogs. While predicted data offers valuable insights, experimental verification remains the gold standard. The provided protocol aims to facilitate the acquisition of high-quality experimental data for these and other novel compounds, ultimately aiding in their unambiguous structural characterization.
Mass Spectrometry Analysis of 3-Bromo-2-(difluoromethoxy)pyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-2-(difluoromethoxy)pyridine, a halogenated pyridine derivative of interest in medicinal chemistry. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide offers a predictive analysis based on the known fragmentation patterns of structurally related molecules, including halogenated pyridines and compounds featuring a difluoromethoxy group.[1][2][3][4] A comparison with the well-documented mass spectrum of 3-bromopyridine is presented to highlight the influence of the difluoromethoxy substituent on the fragmentation pathway.
Comparative Fragmentation Analysis
The introduction of a difluoromethoxy group at the 2-position of the pyridine ring is expected to significantly influence the fragmentation pattern observed in mass spectrometry compared to the simpler 3-bromopyridine. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M and M+2 isotope peaks for the molecular ion and any bromine-containing fragments.[5]
The primary fragmentation pathways for 3-bromopyridine involve the loss of the bromine radical and cleavage of the pyridine ring.[3] For this compound, we can anticipate additional fragmentation channels originating from the difluoromethoxy group, such as the loss of a difluorocarbene radical (•CF2) or the entire difluoromethoxy group.
Below is a table summarizing the predicted major fragment ions for this compound compared with the observed fragments for 3-bromopyridine.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Predicted/Observed Neutral Loss |
| This compound | 223/225 | 173/175, 144, 116, 78, 51 | •CHF2O, Br•, CO, HCN |
| 3-Bromopyridine | 157/159 | 78, 51 | Br•, HCN |
Note: The m/z values for bromine-containing ions are presented as M/M+2.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization (EI) conditions.
References
Reactivity Showdown: 3-Bromo- vs. 3-Chloro-2-(difluoromethoxy)pyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and overall yield. The 2-(difluoromethoxy)pyridine scaffold is a privileged motif in numerous biologically active compounds, and its functionalization at the 3-position is a common strategy for analogue synthesis and structure-activity relationship (SAR) studies. The choice between a bromo or chloro substituent at this position can significantly influence the course of subsequent cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of 3-bromo- and 3-chloro-2-(difluoromethoxy)pyridine in key palladium-catalyzed cross-coupling reactions, supported by established chemical principles and generalized experimental protocols.
While direct head-to-head comparative studies for these specific substrates are not extensively documented in the literature, the relative reactivity of aryl halides in palladium-catalyzed reactions is a well-established principle in organic chemistry. The generally accepted order of reactivity is I > Br > OTf > Cl.[1] This trend is primarily dictated by the carbon-halogen bond dissociation energy, which directly impacts the rate-determining oxidative addition step in the catalytic cycle. The weaker carbon-bromine bond in 3-bromo-2-(difluoromethoxy)pyridine allows for easier cleavage and consequently a faster oxidative addition of the palladium catalyst compared to the stronger carbon-chlorine bond in its chloro-analogue.[1]
This inherent difference in reactivity necessitates the use of more forcing reaction conditions or more sophisticated and electron-rich catalyst systems for the less reactive 3-chloro-2-(difluoromethoxy)pyridine to achieve yields comparable to its bromo counterpart.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
The following table summarizes the expected differences in reaction parameters for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions when using 3-bromo- versus 3-chloro-2-(difluoromethoxy)pyridine.
| Reaction | Parameter | This compound | 3-Chloro-2-(difluoromethoxy)pyridine | Rationale |
| Suzuki-Miyaura Coupling | Catalyst/Ligand | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are often sufficient. | Often requires more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.[2] | The stronger C-Cl bond requires a more electron-rich palladium center to undergo oxidative addition efficiently. |
| Temperature | Typically lower temperatures (e.g., 80-100 °C) are effective. | Higher temperatures (e.g., 100-120 °C) are generally required. | To overcome the higher activation energy of C-Cl bond cleavage. | |
| Reaction Time | Shorter reaction times are usually sufficient. | Longer reaction times are often necessary for complete conversion. | Reflects the slower rate of the oxidative addition step. | |
| Expected Yield | Generally high yields can be achieved under standard conditions. | Yields can be lower unless optimized with specialized catalysts and conditions. | Due to the lower reactivity of the C-Cl bond. | |
| Buchwald-Hartwig Amination | Catalyst/Ligand | A range of phosphine ligands can be effective. | Requires bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) for good results.[3] | Similar to Suzuki coupling, enhanced ligand properties are needed to promote the challenging oxidative addition. |
| Base | A variety of bases (e.g., NaOtBu, K₂CO₃) can be used. | Stronger bases (e.g., LiHMDS, NaOtBu) are often preferred. | To facilitate the deprotonation of the amine and promote the catalytic cycle. | |
| Temperature | Milder conditions are often successful. | Elevated temperatures are typically required. | To drive the reaction forward despite the less reactive starting material. | |
| Expected Yield | Good to excellent yields are common. | Can be challenging to achieve high yields without careful optimization. | The C-Cl bond's inertness is a significant hurdle. | |
| Sonogashira Coupling | Catalyst/Ligand | Standard Pd/Cu catalyst systems are generally effective. | May require higher catalyst loadings or more specialized ligands. | The oxidative addition of the C-Cl bond to Pd(0) is the slow step. |
| Co-catalyst (CuI) | Often used, but copper-free conditions are also reported. | The presence of a copper co-catalyst is generally more critical. | The copper cycle is important for the overall efficiency of the reaction.[4] | |
| Temperature | Room temperature to moderate heating is often sufficient. | Higher temperatures are usually necessary. | To facilitate the oxidative addition step. | |
| Expected Yield | High yields are typically obtained. | Yields can be significantly lower than with the bromo-analogue. | Reflects the general reactivity trend of aryl halides in this reaction.[4] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
Procedure:
-
To a reaction vessel, add the 3-halo-2-(difluoromethoxy)pyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A degassed solvent system (e.g., dioxane/water, toluene/water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Note for 3-chloro-2-(difluoromethoxy)pyridine: Consider using a more active catalyst system such as Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or SPhos, and a higher reaction temperature may be required.
Buchwald-Hartwig Amination
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
The 3-halo-2-(difluoromethoxy)pyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.) are added, followed by a dry, degassed solvent (e.g., toluene, dioxane).
-
The vessel is sealed and the mixture is heated with stirring (typically 80-110 °C) for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography.
Note for 3-chloro-2-(difluoromethoxy)pyridine: The choice of a highly active, bulky, and electron-rich ligand is crucial for achieving good yields.[2]
Sonogashira Coupling
Procedure:
-
To a Schlenk flask, add the 3-halo-2-(difluoromethoxy)pyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
A degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine) are added.
-
The terminal alkyne (1.1-1.5 equiv.) is then added, and the mixture is stirred at the appropriate temperature (room temperature to 100 °C) until the reaction is complete.[5]
-
The reaction mixture is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Note for 3-chloro-2-(difluoromethoxy)pyridine: Higher reaction temperatures and potentially higher catalyst loadings may be necessary to drive the reaction to completion.
Visualizing Reaction Pathways and Principles
To further illustrate the concepts discussed, the following diagrams depict the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a representation of the halide reactivity trend.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: General trend of halide reactivity in cross-coupling reactions.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Unveiling the Structural Landscape of Brominated Pyridine Derivatives: A Comparative Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing critical insights for rational drug design and structure-activity relationship (SAR) studies. This guide offers a comparative analysis of the crystal structure of 3-Bromo-2-(difluoromethoxy)pyridine derivatives, placing it in context with structurally related compounds to highlight key crystallographic features.
While the specific crystal structure of this compound is not publicly available at the time of this publication, a comparative analysis of closely related brominated pyridine derivatives provides valuable insights into the expected structural parameters and intermolecular interactions. This guide will compare the crystallographic data of 3-bromopyridine N-oxide and 3-bromopyridine-2-carbonitrile, offering a framework for understanding the structural impact of substituent changes on the pyridine ring.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two relevant 3-bromopyridine derivatives, providing a basis for comparison.
| Parameter | 3-Bromopyridine N-oxide[1] | 3-Bromopyridine-2-carbonitrile[2][3] |
| Chemical Formula | C5H4BrNO | C6H3BrN2 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 5.4893 (7) | 8.2371 (6) |
| b (Å) | 11.134 (2) | 7.0133 (5) |
| c (Å) | 11.332 (2) | 11.9360 (8) |
| α (°) | 90 | 90 |
| β (°) | 90 | 108.847 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 692.1 (2) | 652.28 (8) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.838 | 1.868 |
| Absorption Coefficient (mm⁻¹) | 6.551 | 6.439 |
| Temperature (K) | 100 (2) | 150 (2) |
Visualizing the Crystallographic Workflow
The process of determining a crystal structure through X-ray diffraction follows a well-defined workflow, from sample preparation to final structure refinement. The following diagram illustrates the key stages involved.
Caption: A flowchart outlining the major steps in determining the crystal structure of a small organic molecule.
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction involves a series of precise steps. Below is a generalized protocol applicable to small organic molecules like the pyridine derivatives discussed.
Synthesis and Crystallization
-
Synthesis: The target compound, such as a 3-bromo-2-alkoxypyridine, can be synthesized using established methods. For instance, bromo-2-alkoxypyridines can be prepared by the reaction of bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate in a nonpolar solvent like benzene.[4]
-
Purification: The synthesized compound must be purified to a high degree to ensure the growth of quality crystals. Common purification techniques for organic compounds include column chromatography, recrystallization, and sublimation.
-
Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step.[5] A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For the compared structures, crystals were obtained by recrystallization from solutions such as ethyl acetate/n-heptane.[3]
Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[6]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[6]
-
Structure Solution: The initial atomic positions are determined from the processed data. For small molecules, direct methods are typically employed to solve the phase problem.[5]
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[5]
-
Validation and Deposition: The final crystal structure is validated using crystallographic software to check for geometric and other potential issues. The finalized structural data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
References
- 1. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 3-Bromo-2-(difluoromethoxy)pyridine: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The robust analytical characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 3-Bromo-2-(difluoromethoxy)pyridine, a halogenated and fluorinated pyridine derivative, presents a unique set of analytical challenges and considerations. This guide provides a comparative overview of the primary analytical methods for its characterization, offering insights into expected data and detailed experimental protocols based on established methodologies for structurally related compounds.
Executive Summary
This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive characterization of this compound. While specific experimental data for this compound is not widely published, this guide extrapolates expected outcomes from closely related analogs, providing a robust framework for analysis.
Comparison of Analytical Methods
The selection of an analytical technique is dictated by the specific information required, from structural elucidation to purity assessment. The following table summarizes the expected performance of key analytical methods in the characterization of this compound.
| Analytical Technique | Information Provided | Expected Performance for this compound | Comparison with Alternatives |
| ¹H NMR Spectroscopy | Provides information on the number, environment, and connectivity of hydrogen atoms. | Expected to show distinct signals for the three aromatic protons and a characteristic triplet for the difluoromethoxy proton. | Essential for initial structural verification. |
| ¹³C NMR Spectroscopy | Reveals the carbon framework of the molecule. | Will display six signals corresponding to the pyridine ring carbons and the difluoromethoxy carbon, with the latter showing a characteristic triplet due to fluorine coupling. | Complements ¹H NMR for complete structural assignment. |
| ¹⁹F NMR Spectroscopy | Directly observes the fluorine atoms, providing information on their chemical environment. | A single signal, likely a doublet due to coupling with the geminal proton, is expected in a characteristic region for difluoromethoxy groups. | Highly sensitive and specific for fluorinated compounds, offering clearer spectral interpretation than proton or carbon NMR for the fluorinated moiety. |
| Mass Spectrometry (GC-MS or LC-MS) | Determines the molecular weight and provides structural information through fragmentation patterns. | The molecular ion peak should exhibit a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity). Fragmentation is expected to involve the loss of the bromine atom and cleavage of the difluoromethoxy group.[1] | Provides orthogonal information to NMR for unambiguous molecular weight confirmation. GC-MS is suitable for volatile compounds, while LC-MS is more versatile. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities, allowing for purity assessment and quantification. | As a polar aromatic compound, it is amenable to reversed-phase HPLC. The difluoromethoxy group may influence retention time compared to non-fluorinated analogs. | A standard and reliable method for purity determination, often coupled with UV or MS detection for enhanced specificity. |
Predicted and Comparative Analytical Data
The following tables present predicted and comparative data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Comparative Notes |
| ¹H | 7.0 - 8.5 | Multiplets | Aromatic proton shifts will be influenced by the bromo and difluoromethoxy substituents. |
| ~6.5 - 7.5 | Triplet (t) | The proton of the -OCHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. | |
| ¹³C | 110 - 160 | Singlets and Doublets | The carbon atoms of the pyridine ring will show distinct signals. The carbon attached to the difluoromethoxy group will be significantly influenced by the fluorine atoms. |
| ~115 - 125 | Triplet (t) | The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms. | |
| ¹⁹F | -80 to -90 | Doublet (d) | The chemical shift is characteristic for a difluoromethoxy group attached to an aromatic ring.[2][3] The signal will be split into a doublet by the geminal proton. |
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z (Predicted) | Proposed Fragment | Comparative Notes |
| 223/225 | [M]⁺ (Molecular Ion) | The presence of bromine results in two peaks of nearly equal intensity separated by 2 m/z units.[1] |
| 144 | [M - Br]⁺ | Loss of the bromine radical is a common fragmentation pathway for brominated aromatic compounds.[1] |
| 172/174 | [M - OCHF₂]⁺ | Cleavage of the ether linkage can lead to the loss of the difluoromethoxy group. |
| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring can lead to the pyridyl cation.[1] |
Note: The predicted fragmentation is based on typical fragmentation patterns of brominated and fluorinated pyridines.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard procedures for similar compounds and should be optimized for the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: -50 to -150 ppm (typical range for difluoromethoxy groups).
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system equipped with a UV detector, a pump, an autosampler, and a column oven.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample as the percentage of the main peak area relative to the total peak area.
Visualizing Analytical Workflows
Understanding the sequence of operations in each analytical method is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the workflows for NMR, GC-MS, and HPLC analysis.
By employing a combination of these powerful analytical techniques and leveraging comparative data from analogous structures, researchers can confidently elucidate the structure and assess the purity of this compound, a critical step in advancing its potential applications in drug discovery and development.
References
A Comparative Guide to the Spectroscopic Data of 3-Aryl-2-(difluoromethoxy)pyridines and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethoxy group into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This guide provides a comparative analysis of the spectroscopic data for the emerging class of 3-aryl-2-(difluoromethoxy)pyridines. Due to the limited availability of public data for this specific class of compounds, this guide leverages spectroscopic information from the key precursor, 2-(difluoromethoxy)pyridine, and compares it with structurally related analogues, including 2-(difluoromethyl)pyridine, 2-((difluoromethyl)thio)pyridine, and the non-fluorinated counterpart, 3-phenyl-2-methoxypyridine. This comparative approach offers valuable insights into the characteristic spectroscopic signatures imparted by the difluoromethoxy group on the pyridine scaffold.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(difluoromethoxy)pyridine and its analogues. This data provides a baseline for the characterization of more complex 3-aryl derivatives.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | OCHF₂ | Ar-H | Other | Solvent |
| 2-(Difluoromethoxy)pyridine | 7.15 (d) | 7.80 (t) | 7.01 (t) | 8.21 (d) | 7.45 (t, J=72.8 Hz) | - | - | CDCl₃ |
| 2-(Difluoromethyl)pyridine | 7.65 (d) | 7.85 (t) | 7.42 (t) | 8.67 (d) | 6.65 (t, J=54.8 Hz) | - | - | CDCl₃ |
| 2-((Difluoromethyl)thio)pyridine | 7.26 (d) | 7.60 (m) | 7.15 (m) | 8.49 (d) | 7.70 (t, J=56.3 Hz) | - | - | CDCl₃ |
| 3-Phenyl-2-methoxypyridine | - | 7.60 (d) | 7.20 (dd) | 8.56 (d) | - | 7.2-7.6 (m) | 3.9 (s, OCH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | OCHF₂/CF₂H/SCF₂H | Ar-C | Other | Solvent |
| 2-(Difluoromethoxy)pyridine | 157.8 (t, J=3.0 Hz) | 111.9 | 140.2 | 118.4 | 146.9 | 114.5 (t, J=262.0 Hz) | - | - | CDCl₃ |
| 2-(Difluoromethyl)pyridine | 152.8 (t, J=25.2 Hz) | 120.1 (t, J=2.4 Hz) | 137.2 | 125.4 (t, J=2.2 Hz) | 149.5 | 113.9 (t, J=239.2 Hz) | - | - | CDCl₃ |
| 2-((Difluoromethyl)thio)pyridine | 159.9 | 122.5 | 136.9 | 121.8 | 149.8 | 120.3 (t, J=273.5 Hz) | - | - | CDCl₃ |
| 3-Phenyl-2-methoxypyridine | 158.6 | 130.7 | 138.4 | 122.0 | 146.9 | - | 127.8, 128.1, 128.9, 140.5 | 55.0 (OCH₃) | CDCl₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (ppm)
| Compound | Chemical Shift (δ) | Coupling Constant (J, Hz) | Solvent |
| 2-(Difluoromethoxy)pyridine | -82.5 | d, J=72.8 | CDCl₃ |
| 2-(Difluoromethyl)pyridine | -115.8 | d, J=53.8 | CDCl₃ |
| 2-((Difluoromethyl)thio)pyridine | -96.26 | d, J=56.3 | CDCl₃ |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2-(Difluoromethoxy)pyridine | 145.03 | 114 ([M-OCHF]⁺), 94 ([M-OCHF₂-HF]⁺), 78 |
| 2-(Difluoromethyl)pyridine | 129.04 | 110 ([M-F]⁺), 78 ([M-CHF₂]⁺) |
| 2-((Difluoromethyl)thio)pyridine | 161.01 | 110 ([M-SCF₂H]⁺), 78 |
| 3-Phenyl-2-methoxypyridine | 185.08 | 170 ([M-CH₃]⁺), 154 ([M-OCH₃]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocols
General Synthesis of 2-(Difluoromethoxy)pyridine:
A common method for the synthesis of 2-(difluoromethoxy)pyridine involves the reaction of 2-hydroxypyridine with a difluoromethylating agent, such as chlorodifluoromethane (freon-22), in the presence of a base.
-
Materials: 2-hydroxypyridine, sodium hydroxide, chlorodifluoromethane, and a suitable solvent (e.g., DMF or DMSO).
-
Procedure: A mixture of 2-hydroxypyridine and sodium hydroxide in the solvent is stirred at a specified temperature. Chlorodifluoromethane gas is then bubbled through the reaction mixture for a set period. The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield 2-(difluoromethoxy)pyridine.
Proposed Synthesis of 3-Aryl-2-(difluoromethoxy)pyridines:
The synthesis of the target compounds can be envisioned through a two-step process involving the synthesis of a halogenated 2-(difluoromethoxy)pyridine intermediate followed by a cross-coupling reaction.
Caption: Proposed synthetic workflow for 3-aryl-2-(difluoromethoxy)pyridines.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F NMR.
-
Mass Spectrometry: Mass spectra are generally obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) or a liquid chromatograph with electrospray ionization (ESI).
Spectroscopic Interpretation and Comparison
The data presented in the tables reveals distinct spectroscopic features for the difluoromethoxy group and its influence on the pyridine ring.
-
¹H NMR: The proton of the difluoromethoxy group (-OCHF₂) in 2-(difluoromethoxy)pyridine appears as a characteristic triplet around 7.45 ppm with a large coupling constant (J ≈ 73 Hz) due to coupling with the two fluorine atoms. This is significantly downfield compared to the -CHF₂ proton in 2-(difluoromethyl)pyridine (6.65 ppm) and the -SCHF₂ proton in 2-((difluoromethyl)thio)pyridine (7.70 ppm), reflecting the strong electron-withdrawing nature of the adjacent oxygen atom. The pyridine ring protons are also affected, with the H-6 proton being the most deshielded.
-
¹³C NMR: The carbon of the difluoromethoxy group appears as a triplet around 114.5 ppm with a large ¹JCF coupling constant of approximately 262 Hz. This is a highly characteristic signal for the -OCF₂H moiety. The C-2 carbon of the pyridine ring, directly attached to the difluoromethoxy group, shows a small triplet splitting due to two-bond coupling with the fluorine atoms.
-
¹⁹F NMR: The ¹⁹F NMR spectrum of 2-(difluoromethoxy)pyridine shows a doublet around -82.5 ppm, resulting from the coupling with the proton of the difluoromethoxy group. The chemical shift is distinct from that of the -CF₂H group in 2-(difluoromethyl)pyridine (-115.8 ppm) and the -SCF₂H group in 2-((difluoromethyl)thio)pyridine (-96.26 ppm), highlighting the sensitivity of the fluorine chemical shift to the nature of the adjacent atom.
-
Mass Spectrometry: The mass spectrum of 2-(difluoromethoxy)pyridine is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the difluoromethoxy radical or related fragments. The fragmentation pattern will differ from the methoxy analogue, which would primarily show the loss of a methyl radical or a methoxy radical.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of 3-aryl-2-(difluoromethoxy)pyridines.
Caption: Information flow in the spectroscopic analysis of target compounds.
This guide provides a foundational understanding of the spectroscopic characteristics of 3-aryl-2-(difluoromethoxy)pyridines by analyzing key precursors and analogues. The provided data and proposed synthetic and analytical workflows will be a valuable resource for researchers engaged in the synthesis and characterization of this important class of fluorinated molecules.
A Comparative Study of Bromopyridine Isomers in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the three bromopyridine isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in Suzuki coupling reactions. Understanding the relative reactivity and optimal conditions for each isomer is crucial for the efficient synthesis of novel pyridinyl compounds for applications in medicinal chemistry and materials science.
Relative Reactivity of Bromopyridine Isomers
The reactivity of bromopyridine isomers in Suzuki coupling is significantly influenced by the position of the bromine atom relative to the nitrogen atom in the pyridine ring. The generally accepted order of reactivity is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This trend is attributed to the electronic effects within the pyridine ring. The electron-withdrawing nature of the nitrogen atom activates the C-Br bond for oxidative addition to the palladium catalyst, with this effect being most pronounced at the para- (4-) and ortho- (2-) positions. While 2-bromopyridine is highly reactive, the proximity of the nitrogen atom's lone pair can sometimes lead to coordination with the palladium catalyst, potentially inhibiting the reaction and necessitating the use of specialized ligands to achieve high yields. 3-Bromopyridine is the least reactive isomer, often requiring more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields to the other isomers.[1]
Comparative Performance Data
The following tables summarize representative yields for the Suzuki-Miyaura coupling of the three bromopyridine isomers with phenylboronic acid under various catalytic conditions. It is important to note that yields can vary significantly with specific reaction parameters.
Suzuki Coupling with Phenylboronic Acid
| Bromopyridine Isomer | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | ~70-80 |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 6 | >95 |
Note: The data presented is compiled from various sources and represents typical outcomes. Actual yields may vary based on specific experimental conditions.
Experimental Protocols
A general protocol for a comparative Suzuki-Miyaura cross-coupling reaction of bromopyridine isomers is provided below. This protocol can be adapted to screen different catalysts, bases, and solvents to determine the optimal conditions for a specific transformation.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine isomer, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with a high-purity inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[1][2]
-
Using a syringe, add the degassed solvent mixture to the flask.[1][2]
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).[1]
-
Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biarylpyridine.[2]
Visualizations
Experimental Workflow for Comparative Suzuki Coupling
Caption: A generalized experimental workflow for the comparative Suzuki coupling of bromopyridine isomers.
Logical Relationship of Bromopyridine Isomer Reactivity
Caption: A diagram illustrating the relative reactivity of bromopyridine isomers in Suzuki coupling.
References
3-Bromo-2-(difluoromethoxy)pyridine vs other building blocks in drug discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, 3-Bromo-2-(difluoromethoxy)pyridine has emerged as a valuable scaffold. This guide provides a comprehensive comparison of this compound with other relevant building blocks, supported by experimental data and protocols to inform rational drug design.
Introduction to this compound
This compound is a heterocyclic building block that combines the structural features of a pyridine ring with a difluoromethoxy group. The pyridine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall contribution to aqueous solubility and bioavailability. The difluoromethoxy (-OCF₂H) group offers a unique set of properties that can significantly enhance a molecule's drug-like characteristics.[1]
The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[2] This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's interaction with its biological target.
Physicochemical and Pharmacokinetic Impact of the Difluoromethoxy Group
The -OCF₂H group is often employed as a bioisosteric replacement for other functionalities, such as hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[1][3] Its unique electronic and steric properties impart several advantages:
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This leads to enhanced metabolic stability and a longer in vivo half-life for drug candidates.[1][4]
-
Lipophilicity and Solubility: The -OCF₂H group moderately increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than a trifluoromethoxy (-OCF₃) group.[1][5] This balanced lipophilicity can improve membrane permeability and oral absorption without significantly compromising aqueous solubility.
-
Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group is acidic and can act as a hydrogen bond donor.[1] This allows it to mimic the hydrogen bonding interactions of hydroxyl or amine groups, potentially preserving or enhancing binding affinity to a target protein.[6]
-
Electronic Effects: With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby functionalities and the overall electronic properties of the molecule.[1]
Comparison with Other Building Blocks
The selection of a building block in drug discovery is a critical decision that can profoundly impact the properties of the final compound. Below is a comparison of this compound with other commonly used pyridine-based and fluorinated building blocks.
Data Presentation
Table 1: Physicochemical Property Comparison of Methoxy and Fluorinated Methoxy Groups
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity Parameter (π) | ~ -0.02 | ~ +0.45 | ~ +1.04 |
| Hammett Sigma Constant (σp) | -0.27 | +0.14 | +0.35 |
| Hydrogen Bond Donating Ability | No | Yes | No |
| Metabolic Stability | Low (Susceptible to O-dealkylation) | High | High |
Table 2: Comparison of Pyridine Building Blocks for Suzuki-Miyaura Coupling
| Building Block | Relative Reactivity in Suzuki Coupling | Key Features of Resulting Moiety |
| This compound | Moderate | Enhanced metabolic stability, hydrogen bond donor capability, moderate lipophilicity. |
| 3-Bromo-2-methoxypyridine | Moderate | Susceptible to O-demethylation, lower lipophilicity. |
| 3-Bromo-2-(trifluoromethoxy)pyridine | Moderate | High metabolic stability, no H-bond donation, higher lipophilicity. |
| 3-Bromopyridine | High | Unsubstituted pyridine core, baseline for property modulation.[7] |
| 2-Bromo-3-methoxypyridine | High | Electron-donating group may influence reactivity.[2] |
| 3-Bromo-2,6-difluoropyridine | Potentially lower due to electron-withdrawing fluorine atoms | Introduces additional fluorine atoms, potentially impacting pKa and binding interactions.[8][9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Visualization of Key Concepts
Caption: Workflow for selecting a pyridine building block in drug discovery.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound stands out as a highly valuable building block in drug discovery due to the advantageous properties conferred by the difluoromethoxy group.[1] Its ability to enhance metabolic stability, act as a hydrogen bond donor, and provide a moderate increase in lipophilicity makes it a superior choice over simple methoxy or more lipophilic trifluoromethoxy analogues in many applications.[1][5] The bromine handle allows for facile diversification through established cross-coupling methodologies, enabling the efficient generation of novel chemical entities for lead optimization programs. The rational application of this and other fluorinated building blocks will continue to be a cornerstone of modern medicinal chemistry.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Pyridine, 3-bromo- [webbook.nist.gov]
- 8. Pyridine, 3-Bromo-2,6-Difluoro- | Properties, Uses, Safety Data & Supplier China - High Purity Pyridine Compound Online [pipzine-chem.com]
- 9. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 氟化砌塊 [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-2-(difluoromethoxy)pyridine: A Procedural Guide
Essential guidance on the safe and compliant disposal of 3-Bromo-2-(difluoromethoxy)pyridine is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides immediate, actionable safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on safety data for structurally similar compounds, including other halogenated pyridines. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
Immediate Safety and Hazard Information
This compound, based on data from analogous compounds, should be handled as a hazardous substance. Appropriate Personal Protective Equipment (PPE) must be worn in a well-ventilated area, preferably within a chemical fume hood.
Hazard Identification Summary (Based on Structurally Similar Compounds)
| Hazard Statement | Classification |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][4] |
| Flammability | Flammable liquid and vapor.[1][5] |
| Environmental Hazard | Should not be released into the environment.[5] |
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a laboratory coat. Ensure full skin coverage. |
| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and materials contaminated with it is a multi-step process that ensures safety and regulatory compliance.
Waste Identification and Segregation
-
Hazardous Waste Classification : this compound and any materials (e.g., gloves, absorbent pads, glassware) contaminated with it are to be classified as hazardous waste.
-
Segregation : This waste stream must be kept separate from non-hazardous waste. Crucially, halogenated organic waste should be collected in a designated container, separate from non-halogenated solvent waste.
Containerization
-
Appropriate Container : Use a chemically resistant container that can be securely sealed. The container must be in good condition and compatible with the chemical.
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Flammable").
Storage
-
Designated Area : Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Compatibility : Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Final Disposal
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[5]
-
Regulatory Compliance : Adherence to local, regional, and national hazardous waste regulations is mandatory for the complete and accurate classification and disposal of the chemical waste.
Spill Management
-
Immediate Action : In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]
-
Collection : Carefully collect the absorbent material and any contaminated solids, placing them into a sealed and labeled hazardous waste container for disposal.[4][5]
-
Decontamination : Decontaminate the spill area with a suitable solvent, followed by a thorough washing.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-Bromo-2-(difluoromethoxy)pyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-2-(difluoromethoxy)pyridine was located. The following guidance is a synthesis of information from SDSs of structurally similar compounds, including other halogenated and substituted pyridines. Researchers, scientists, and drug development professionals should treat this information as a baseline and exercise caution, implementing a comprehensive risk assessment before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To prevent contact with eyes, which can cause serious irritation. |
| Skin Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®, or a suitable laminate). A lab coat must be worn. | To prevent skin contact, which can cause irritation. Nitrile gloves may not offer sufficient protection for prolonged contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of vapors, which may cause respiratory tract irritation.[1][2] |
Operational and Handling Plan
Engineering Controls:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Safe Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Clearly label all containers.
-
Dispensing: When transferring the chemical, use appropriate tools (e.g., spatulas for solids, pipettes for liquids) to avoid generating dust or splashes.
-
Work Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][3]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Method:
-
Dispose of chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
